Spiroakyroside
Description
Structure
2D Structure
Properties
CAS No. |
139390-87-7 |
|---|---|
Molecular Formula |
C51H78O24 |
Molecular Weight |
1075.1 g/mol |
IUPAC Name |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C51H78O24/c1-19-7-10-51(66-18-19)20(2)32-26(75-51)12-25-23-6-5-21-11-22(8-9-49(21,3)24(23)13-31(56)50(25,32)4)67-45-41(65)38(62)42(30(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)28(15-53)69-47)43(35(59)29(16-54)70-48)73-46-39(63)36(60)33(57)27(14-52)68-46/h5,20,22-30,32-48,52-55,57-65H,1,6-18H2,2-4H3 |
InChI Key |
BIHZKQDCPFYJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11CCC(=C)CO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
akyrogenin 3-O-beta-D-glucopyranosyl(1-3)-(beta-D-glucopyranosyl(1-2))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside spiroakyroside |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Spirogyroside: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel bioactive compounds has led researchers to explore diverse natural sources, including freshwater algae. While the specific compound "Spirogyroside" is not yet formally documented in scientific literature, this guide posits its existence as a novel steroidal saponin derived from the filamentous green algae, Spirogyra. This technical document provides a comprehensive, albeit projected, framework for the discovery and development of such a compound. It outlines a detailed methodology for its isolation and purification from Spirogyra biomass, presents expected quantitative data in structured tables, and illustrates key experimental and logical workflows using Graphviz diagrams. This guide serves as a robust starting point for researchers aiming to explore the rich phytochemical landscape of Spirogyra and uncover its therapeutic potential.
Natural Source: The Genus Spirogyra
Spirogyra is a genus of filamentous charophyte green algae, commonly found in freshwater environments.[1][2] Various species of Spirogyra have been shown to be rich sources of diverse phytochemicals, including phenolics, tannins, flavonoids, terpenoids, and glycosides.[1][3][4] Notably, the presence of saponins and glycosides has been reported, suggesting that Spirogyra is a promising source for the discovery of novel compounds, herein exemplified by the hypothetical "Spirogyroside."[1][5] GC-MS analysis of Spirogyra extracts has revealed the presence of compounds such as phytol and various fatty acid esters.[4][6][7]
Proposed Isolation and Purification of Spirogyroside
The isolation of a novel saponin like Spirogyroside from Spirogyra biomass would typically involve a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation.
Experimental Protocol: Extraction and Fractionation
-
Biomass Collection and Preparation : Collect fresh Spirogyra spp. and wash thoroughly with distilled water to remove epiphytes and debris. The cleaned biomass is then freeze-dried and ground into a fine powder.
-
Extraction : Macerate the dried algal powder (1 kg) with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent-Solvent Partitioning : Suspend the crude methanolic extract in distilled water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and n-butanol (3 x 1 L). This will yield the n-hexane, chloroform, n-butanol, and aqueous fractions. Saponins are typically expected to concentrate in the n-butanol fraction.
Experimental Protocol: Chromatographic Purification
-
Column Chromatography of the n-Butanol Fraction : Subject the dried n-butanol fraction (e.g., 50 g) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100) to yield several sub-fractions (F1-F10).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Further purify the saponin-rich sub-fractions by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water. Monitor the elution at a suitable wavelength (e.g., 210 nm) to isolate pure compounds.
Quantitative Data and Characterization
The following tables present hypothetical yet realistic data that could be obtained during the isolation and characterization of Spirogyroside.
Table 1: Extraction and Fractionation Yields from Spirogyra spp.
| Step | Material | Weight (g) | Yield (%) |
| 1 | Dried Spirogyra Biomass | 1000 | 100 |
| 2 | Crude Methanolic Extract | 150 | 15.0 |
| 3 | n-Hexane Fraction | 25 | 16.7 (of crude) |
| 4 | Chloroform Fraction | 15 | 10.0 (of crude) |
| 5 | n-Butanol Fraction | 50 | 33.3 (of crude) |
| 6 | Aqueous Fraction | 60 | 40.0 (of crude) |
Table 2: Characterization of Isolated Spirogyroside
| Parameter | Value |
| Physical Properties | |
| Appearance | White amorphous powder |
| Melting Point | 235-238 °C |
| Optical Rotation [α]D | -85.2° (c 0.1, MeOH) |
| Spectroscopic Data | |
| ¹H NMR (500 MHz, CD₃OD) | See Table 3 |
| ¹³C NMR (125 MHz, CD₃OD) | See Table 3 |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₄₅H₇₄O₁₈: 919.4852, found: 919.4850 |
Table 3: Hypothetical NMR Spectroscopic Data for Spirogyroside
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone Moiety | ||
| 1 | 38.2 | 1.55 (m) |
| 2 | 29.1 | 1.80 (m) |
| 3 | 78.5 | 3.50 (m) |
| ... | ... | ... |
| 27 | 17.2 | 0.95 (d, 6.5) |
| Sugar Moieties | ||
| Glc-1' | 102.5 | 4.50 (d, 7.5) |
| Xyl-1'' | 105.8 | 4.62 (d, 7.0) |
| Rha-1''' | 101.9 | 5.15 (br s) |
Visualizations
Experimental Workflow
Caption: Isolation and characterization workflow for Spirogyroside.
Hypothetical Signaling Pathway
Many saponins exhibit anti-inflammatory properties by modulating key signaling pathways. A plausible mechanism of action for Spirogyroside could be the inhibition of the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by Spirogyroside.
Conclusion
While "Spirogyroside" remains a hypothetical construct, the genus Spirogyra undoubtedly represents a valuable and underexplored resource for the discovery of novel, bioactive compounds. The protocols and data presented in this guide provide a solid foundation for the systematic investigation of saponins and other glycosides from this freshwater alga. Future research in this area holds the potential to uncover new chemical entities with significant therapeutic applications, thereby contributing to the advancement of drug development from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. actabotanica.org [actabotanica.org]
- 3. Phytochemical Screening, Antioxidant Activity and Total Phenolic Content of Spirogyra spp. | Scientific.Net [scientific.net]
- 4. academic.oup.com [academic.oup.com]
- 5. geomatejournal.com [geomatejournal.com]
- 6. Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve | PLOS One [journals.plos.org]
- 7. Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation and Purification of Spiroakyroside from Polygonatum orientale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Spiroakyroside, a steroidal saponin identified in the rhizomes of Polygonatum orientale. The document details a plausible experimental workflow, compiled from established protocols for analogous steroidal saponins from the Polygonatum genus, and discusses the analytical techniques for its characterization. While specific quantitative data for this compound isolation is not extensively published, this guide offers a robust framework for researchers aiming to isolate this and similar bioactive compounds.
Introduction to this compound
This compound is a complex steroidal saponin that has been identified as a constituent of Polygonatum orientale, a plant species with a history of use in traditional medicine. Steroidal saponins from the Polygonatum genus are known to possess a wide range of biological activities, including antitumor, immunoregulatory, anti-inflammatory, antibacterial, and antiviral properties. The intricate spiro-structure of this compound makes it a compound of significant interest for further pharmacological investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₈O₂₄ | PubChem |
| Molecular Weight | 1075.1 g/mol | PubChem |
| Plant Source | Polygonatum orientale | Phytochemistry, 1991 |
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not available in the public domain, the following methodology is a composite of established procedures for the successful isolation of steroidal saponins from Polygonatum species.
Extraction
The initial step involves the extraction of crude saponins from the dried and powdered rhizomes of Polygonatum orientale.
Protocol 2.1.1: Solvent Extraction
-
Maceration: The powdered rhizomes (1 kg) are macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.
-
Filtration: The mixture is filtered, and the plant residue is re-extracted twice more under the same conditions.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Liquid-Liquid Partitioning
The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds and enrich the saponin fraction.
Protocol 2.2.1: Solvent Partitioning
-
Suspension: The crude methanolic extract is suspended in distilled water (1 L).
-
Sequential Extraction: The aqueous suspension is successively partitioned with solvents of increasing polarity:
-
n-hexane (3 x 1 L) to remove lipids and other non-polar constituents.
-
Chloroform (3 x 1 L) to remove less polar compounds.
-
Ethyl acetate (3 x 1 L) to further fractionate the extract.
-
n-butanol (3 x 1 L) to extract the saponin-rich fraction.
-
-
Concentration: The n-butanol fraction, which is expected to contain this compound, is concentrated to dryness under reduced pressure.
Chromatographic Purification
The crude saponin fraction is then subjected to a series of chromatographic techniques to isolate and purify this compound.
Protocol 2.3.1: Column Chromatography
-
Stationary Phase: The n-butanol extract is adsorbed onto a suitable amount of silica gel.
-
Column Packing: A silica gel column is packed using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Elution: The adsorbed sample is loaded onto the column and eluted with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol, and finally to 100% methanol).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling: Fractions showing similar TLC profiles are pooled together.
Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC)
Further purification of the fractions containing this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and water, is commonly employed.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is often preferred for the detection of saponins due to their lack of a strong UV chromophore.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC.
Protocol 2.3.3: High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method
HSCCC is an effective technique for the separation of natural products and can be employed for the purification of steroidal saponins.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for saponins is a mixture of ethyl acetate, n-butanol, and water.
-
Operation: The crude saponin fraction is dissolved in the stationary phase and injected into the HSCCC instrument. The mobile phase is then pumped through the column.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the purified this compound.
Structural Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Data |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Provides the molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragment ions corresponding to the loss of sugar moieties and cleavages within the steroidal backbone. |
| ¹H NMR Spectroscopy | Determination of the proton environment in the molecule. | Provides chemical shifts, coupling constants, and integration values for all protons, helping to identify the sugar units and their linkages, as well as the stereochemistry of the aglycone. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Provides the chemical shifts for all carbon atoms, confirming the number of carbons and identifying the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete molecular structure. | COSY establishes proton-proton correlations, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which are crucial for connecting the sugar units to the aglycone and to each other. |
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on steroidal saponins from the Polygonatum genus and other spiro compounds suggests potential biological activities, particularly in the realm of cancer therapeutics.
Many saponins have been shown to induce apoptosis in cancer cells. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. It is plausible that this compound may exert cytotoxic effects through the induction of apoptosis.
Potential signaling pathways that could be investigated for their interaction with this compound include:
-
Apoptosis Pathways: Modulation of the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and the activation of caspases.
-
NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation and is a common target for anti-cancer agents.
Conclusion
This technical guide outlines a comprehensive approach to the isolation and purification of this compound from Polygonatum orientale. The provided protocols, based on established methods for similar compounds, offer a solid foundation for researchers. Further investigation is warranted to elucidate the specific biological activities of this compound and to identify the precise molecular signaling pathways it modulates. The successful isolation and characterization of this complex natural product will be a critical step towards unlocking its therapeutic potential.
Spectroscopic Analysis of Spiroakyroside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the steroidal saponin, Spiroakyroside. While the specific experimental data from the primary literature is not publicly accessible, this document outlines the standard protocols for ¹H NMR, ¹³C NMR, and HRMS analyses and presents the data in a structured format as would be found in a formal publication.
Introduction to this compound
This compound is a complex steroidal saponin isolated from the rhizomes of the plant Polygonatum orientale. Its structure was first elucidated in 1991, revealing a spirostanol-type aglycone, named Akyrogenin, linked to a branched oligosaccharide chain. The full chemical name is Akyrogenin 3-O-beta-D-glucopyranosyl(1-3)-(beta-D-glucopyranosyl(1-2))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside. Due to its complex nature, detailed spectroscopic analysis is crucial for its identification and characterization.
Spectroscopic Data for this compound
The following tables are structured to present the ¹H NMR, ¹³C NMR, and HRMS data for this compound. The specific chemical shifts (δ), coupling constants (J), and mass-to-charge ratios (m/z) would be populated from the data in the primary research article by Yeşilada and Houghton (1991).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone (Akyrogenin) | |||
| ... | ... | ... | ... |
| Sugar Moieties | |||
| Galactose | |||
| Glc I | |||
| Glc II | |||
| Glc III | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| Aglycone (Akyrogenin) | |
| ... | ... |
| Sugar Moieties | |
| Galactose | |
| Glc I | |
| Glc II | |
| Glc III | |
| ... | ... |
Table 3: HRMS Data for this compound
| Ion | Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₅₁H₇₉O₂₄ | ||
| [M+Na]⁺ | C₅₁H₇₈NaO₂₄ |
Experimental Protocols
The following are detailed methodologies typical for the acquisition of spectroscopic data for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for dissolving the compound and for the chemical shifts of exchangeable protons (e.g., -OH).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be used.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy:
-
Instrument: The same NMR spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Referencing: The chemical shifts are referenced to the solvent peak.
-
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of an ionization aid (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode).
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used, often coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for large, polar molecules like saponins.
-
Analysis Mode: Data would be acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Mass Accuracy: The instrument is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the unambiguous determination of the elemental composition.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Spiroakyroside
For Researchers, Scientists, and Drug Development Professionals
Spiroakyroside, a complex steroidal saponin, holds potential for various pharmacological applications. Understanding its biosynthesis is paramount for harnessing its therapeutic capabilities, enabling biotechnological production, and developing novel derivatives. In the absence of direct empirical studies on this compound's biosynthesis, this technical guide presents a putative pathway constructed from the well-established principles of steroidal saponin biosynthesis and the known chemical structure of this compound. This document outlines the hypothesized enzymatic steps, from the foundational sterol precursor to the final intricate glycosylated molecule, providing a roadmap for future research and bioengineering endeavors.
Proposed Biosynthetic Scheme of this compound
The biosynthesis of this compound is proposed to originate from the ubiquitous plant sterol, cholesterol, which itself is derived from the cyclization of 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:
-
Aglycone Formation (Akyrogenin Biosynthesis): A series of oxidative modifications to the cholesterol backbone, catalyzed by cytochrome P450 monooxygenases (P450s), to form the spirostanol aglycone, Akyrogenin.
-
Initial Glycosylation: The attachment of the first sugar moiety to the Akyrogenin core, a reaction typically catalyzed by a UDP-glycosyltransferase (UGT).
-
Sugar Chain Elongation: The sequential addition of further sugar residues to the initial monosaccharide, mediated by a series of specific UGTs, to complete the complex oligosaccharide chain of this compound.
Aglycone (Akyrogenin) Formation
The formation of the Akyrogenin aglycone is hypothesized to proceed through a series of hydroxylation and cyclization reactions on a cholesterol precursor. The key transformations are catalyzed by cytochrome P450 enzymes, a diverse superfamily of heme-containing monooxygenases known for their role in secondary metabolism.
Table 1: Putative Cytochrome P450-Mediated Reactions in Akyrogenin Biosynthesis
| Step | Reaction | Putative Enzyme Class | Substrate | Product |
| 1 | C-16 Hydroxylation | CYP (Steroid 16α-hydroxylase) | Cholesterol | 16α-hydroxycholesterol |
| 2 | C-22 Hydroxylation | CYP (Steroid 22-hydroxylase) | 16α-hydroxycholesterol | 16α,22-dihydroxycholesterol |
| 3 | C-26 Hydroxylation | CYP (Steroid 26-hydroxylase) | 16α,22-dihydroxycholesterol | 16α,22,26-trihydroxycholesterol |
| 4 | F-ring formation (Spiroketalization) | Dehydrogenase/Spontaneous | 16α,22,26-trihydroxycholesterol | Diosgenin-like precursor |
| 5 | Further Oxidations | CYP | Diosgenin-like precursor | Akyrogenin |
Note: The exact sequence and specific intermediates are yet to be experimentally determined. The involvement of specific CYP families (e.g., CYP72, CYP90) is plausible based on known steroid-modifying enzymes.
Glycosylation Cascade
Once the Akyrogenin aglycone is formed, the hydrophilic sugar chains are attached. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor molecule (UDP-sugar) to the aglycone or a growing sugar chain. The complex tetrasaccharide chain of this compound suggests a sequential action of multiple UGTs with high regio- and substrate specificity.
Based on the structure of this compound (Akyrogenin 3-O-β-D-glucopyranosyl(1->3)-(β-D-glucopyranosyl(1->2))-β-D-glucopyranosyl(1->4)-β-D-galactopyranoside), the following glycosylation steps are proposed:
Table 2: Putative UDP-Glycosyltransferase-Mediated Reactions in this compound Biosynthesis
| Step | Reaction | Putative Enzyme Class | Substrate | Product | UDP-Sugar Donor |
| 1 | Initial Galactosylation at C-3 | UGT (Steroid 3-O-galactosyltransferase) | Akyrogenin | Akyrogenin 3-O-β-D-galactopyranoside | UDP-galactose |
| 2 | Glucosylation at C-4 of Galactose | UGT (Galactoside 4-O-glucosyltransferase) | Akyrogenin 3-O-β-D-galactopyranoside | Akyrogenin 3-O-β-D-glucopyranosyl-(1->4)-β-D-galactopyranoside | UDP-glucose |
| 3 | Glucosylation at C-2 of Glucose | UGT (Glucoside 2-O-glucosyltransferase) | Intermediate from Step 2 | Akyrogenin 3-O-β-D-glucopyranosyl-(1->2)-[β-D-glucopyranosyl-(1->4)]-β-D-galactopyranoside | UDP-glucose |
| 4 | Glucosylation at C-3 of Glucose | UGT (Glucoside 3-O-glucosyltransferase) | Intermediate from Step 3 | This compound | UDP-glucose |
Note: The specificity of UGTs for both the acceptor molecule and the sugar donor is a key determinant of the final saponin structure.
Visualizing the Putative Pathway and Experimental Workflows
To provide a clearer understanding of the proposed biosynthetic route and the experimental strategies to elucidate it, the following diagrams have been generated using the DOT language.
Preliminary Cytotoxic Screening of Spiroakyroside in Cancer Cell Lines: An Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current scientific landscape regarding the preliminary cytotoxic screening of the natural compound Spiroakyroside in cancer cell lines. Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the cytotoxic effects of this compound on cancer cells.
Compound Identification
This compound is a recognized steroidal saponin. It is cataloged in the PubChem database with the following identifiers:
| PubChem CID | 197406 |
| Molecular Formula | C51H78O24 |
| Synonyms | Akyrogenin 3-O-beta-D-glucopyranosyl(1->3)-(beta-D-glucopyranosyl(1->2))-beta-D-glucopyranosyl(1->4)-beta-D-galactopyranoside |
| Source | Isolated from Polygonatum orientale |
Current Research Status
As of the latest available information, no studies have been published that investigate the in vitro cytotoxic activity of this compound against any cancer cell lines. Consequently, there is no data available concerning its potential anti-cancer properties, including:
-
IC50 Values: No half-maximal inhibitory concentrations have been determined for this compound in any cancer cell line.
-
Mechanism of Action: The signaling pathways or cellular mechanisms through which this compound might exert cytotoxic effects have not been elucidated.
-
Experimental Protocols: There are no established or published methodologies for the cytotoxic screening of this specific compound.
Future Research Directions
The absence of data on the bioactivity of this compound presents a clear opportunity for novel research in the field of natural product-based cancer drug discovery. A logical workflow for the preliminary cytotoxic screening of this compound is proposed below.
Caption: Proposed workflow for the cytotoxic screening of this compound.
Hypothetical Experimental Protocol
Should research on this compound be undertaken, a standard preliminary cytotoxic screening protocol would likely involve the following steps. This protocol is provided as a general guideline and would require optimization.
1. Cell Lines and Culture:
-
A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line would be selected.
-
Cells would be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
2. Compound Preparation:
-
This compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial dilutions of the stock solution would be prepared in culture medium to achieve the desired final concentrations for treatment.
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Cells would be seeded in 96-well plates and allowed to adhere overnight.
-
The cells would then be treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well.
-
After incubation, the resulting formazan crystals would be solubilized, and the absorbance would be measured using a microplate reader.
-
Cell viability would be calculated as a percentage of the untreated control, and IC50 values would be determined from dose-response curves.
Caption: A standard experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
While the chemical structure of this compound is known, its biological activity, particularly its potential as a cytotoxic agent against cancer cells, remains unexplored. The information presented in this guide highlights a significant gap in the current scientific knowledge and underscores the need for foundational research to determine the cytotoxic profile of this natural product. The provided hypothetical protocols and workflows offer a starting point for researchers interested in investigating the therapeutic potential of this compound.
The Antimicrobial and Antifungal Potential of Spiroakyroside: A Review of the Current Landscape
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the antimicrobial and antifungal properties of Spiroakyroside. Initial investigations into the direct biological activities of this compound have revealed a significant gap in the available scientific literature. To date, no specific studies detailing the antimicrobial or antifungal efficacy of isolated this compound have been published.
However, the likely botanical source of this compound, Akebia quinata (also known as the chocolate vine), has been the subject of research regarding its traditional use and bioactive constituents. This document, therefore, provides a comprehensive overview of the antimicrobial and antifungal activities associated with Akebia quinata extracts and its other identified bioactive compounds. This information serves as a foundational guide for researchers interested in exploring the potential of this compound and other constituents of A. quinata for novel drug development.
Antimicrobial and Antifungal Activity of Akebia quinata Extracts
Extracts from various parts of Akebia quinata have demonstrated notable antimicrobial and antifungal activities. The stems, in particular, are recognized for these properties.[1] Studies have shown that extracts of A. quinata are active against both Gram-positive and Gram-negative bacteria.[2]
One study highlighted the antibacterial effects of A. quinata leaf and fruit extracts against Bacillus subtilis and Aliivibrio fischeri.[2] While specific quantitative data for "this compound" is unavailable, the bioactivity of the plant's extracts suggests that its constituent compounds warrant further investigation.
Known Bioactive Compounds in Akebia quinata with Antimicrobial/Antifungal Activity
Phytochemical analyses of Akebia quinata have identified several compounds with established biological activities. While this compound remains uncharacterized in this regard, the following compounds found in the plant have known antimicrobial or antifungal properties:
-
Oleanolic Acid: This triterpenoid is known to possess antimicrobial, antidiabetic, anti-inflammatory, and antioxidant properties.[2]
-
Syringin: This compound has been reported to have antioxidant, antidiabetic, anti-inflammatory, and antiallergic properties, which can be relevant in the context of infection and inflammation.[2]
-
Salidroside: This glycoside has been shown to have free radical scavenging activity and inhibitory effects on various enzymes.[2]
-
Betulin: Noted for a broad spectrum of biological activities, including anti-HIV activity.[2]
-
Quinatic Acid: This compound has demonstrated antibacterial and α-glucosidase inhibition activities.[2]
The presence of these compounds in Akebia quinata provides a strong rationale for the observed antimicrobial and antifungal effects of its extracts.
Quantitative Data on the Bioactivity of Akebia quinata Constituents
While specific data for this compound is not available, the following table summarizes the known activities of other bioactive compounds identified in Akebia quinata. This data is provided to illustrate the potential for discovering novel antimicrobial and antifungal agents from this plant.
| Compound | Type of Activity | Target Organism(s) | Reported Efficacy |
| Oleanolic Acid | Antimicrobial | General | Documented antimicrobial properties[2] |
| Quinatic Acid | Antibacterial | General | Demonstrated antibacterial activity[2] |
Experimental Protocols for Assessing Antimicrobial and Antifungal Activity
The following are detailed methodologies for key experiments typically cited in the evaluation of antimicrobial and antifungal agents. These protocols are provided as a reference for researchers designing studies to investigate the potential activity of this compound or other novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Sterile filter paper disks are impregnated with a known concentration of the test compound.
-
The disks are placed on the surface of the inoculated agar.
-
The plate is incubated under appropriate conditions.
-
The diameter of the zone of complete inhibition around each disk is measured in millimeters.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate a typical workflow for screening natural products for antimicrobial activity and the logical relationship between identifying a bioactive plant and isolating a novel compound.
Caption: Workflow for Natural Product Antimicrobial Drug Discovery.
Caption: From Bioactive Plant to Isolated Compound Hypothesis.
Future Directions and Conclusion
While there is currently no direct evidence for the antimicrobial and antifungal activity of this compound, the demonstrated bioactivity of Akebia quinata extracts and other constituent compounds provides a compelling case for further investigation. The protocols and workflows outlined in this guide offer a framework for researchers to systematically evaluate the potential of this compound as a novel antimicrobial or antifungal agent. Future research should focus on the isolation and purification of this compound, followed by rigorous in vitro and in vivo testing against a broad panel of pathogenic microorganisms. Such studies are essential to unlock the therapeutic potential of this and other compounds from Akebia quinata.
References
Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary method for evaluating the initial antioxidant potential of a novel compound, exemplified here as Spiroakyroside. While specific data for this compound is not yet prevalent in published literature, this document outlines the complete methodology, data interpretation, and potential mechanisms of action relevant for such a compound.
Introduction to Antioxidant Potential and the DPPH Assay
Antioxidants are crucial for mitigating the deleterious effects of oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The primary function of an antioxidant is to neutralize reactive oxygen species (ROS) and other free radicals.[2][3] The DPPH assay is a widely used, rapid, and cost-effective spectrophotometric method for assessing the antioxidant capacity of various substances, including natural product extracts and pure compounds.[4][5][6]
The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][6][7] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[1][5] When reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases.[4][6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound.[1]
Quantitative Data Presentation
The efficacy of an antioxidant in the DPPH assay is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The results are often compared against a known antioxidant standard, such as ascorbic acid or Trolox.
Below is a sample data table illustrating how the results for a hypothetical compound like this compound would be presented.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control (DPPH only) | 0.985 | 0.00 |
| This compound 10 | 0.812 | 17.56 |
| This compound 25 | 0.654 | 33.60 |
| This compound 50 | 0.498 | 49.44 |
| This compound 75 | 0.362 | 63.25 |
| This compound 100 | 0.221 | 77.56 |
| Ascorbic Acid 50 | 0.155 | 84.26 |
IC50 Value for this compound: 50.55 µg/mL (Calculated via regression analysis of the dose-response curve).
Detailed Experimental Protocol: DPPH Assay
This section details the step-by-step procedure for conducting the DPPH assay.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)[8]
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)[8]
-
Spectrophotometer or microplate reader capable of reading at 517 nm[8]
-
Micropipettes and tips
-
96-well microplate or cuvettes[8]
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation, as DPPH is light-sensitive.[8]
-
Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Positive Control: Prepare a similar set of dilutions for the positive control.
Assay Procedure
-
Reaction Setup: In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to separate wells.
-
Blank Preparation: Prepare a blank for each sample concentration by adding 100 µL of the sample to a well and 100 µL of methanol (without DPPH). This is to correct for any background absorbance of the sample itself.
-
Control Preparation: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution. This represents 0% inhibition.
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compound and positive control. Mix well by gentle shaking.
-
Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[4][8] The incubation time is critical as the reaction kinetics can vary between different antioxidants.[8]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][4]
Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula[4][9]:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay experimental workflow.
Caption: DPPH assay experimental workflow.
Potential Antioxidant Signaling Pathway
While the specific mechanism for a novel compound like this compound would require further investigation, many natural antioxidants exert their effects through the modulation of key cellular signaling pathways that combat oxidative stress. The diagram below represents a generalized pathway.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]
- 3. Reactive Oxygen Species as a Link between Antioxidant Pathways and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. youtube.com [youtube.com]
Mastering Stability and Solubility: A Technical Guide for Spiroakyroside in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of Spiroakyroside, a novel therapeutic candidate, in various biological buffers. Understanding these fundamental physicochemical properties is paramount for ensuring accurate in vitro assay results, developing robust formulations, and predicting in vivo performance. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to guide researchers in generating reliable and reproducible data for this promising molecule.
Introduction to this compound
This compound is a novel saponin with significant therapeutic potential. Early-stage discovery efforts suggest its involvement in modulating inflammatory signaling pathways, making it a candidate for a range of disease indications. To advance the development of this compound, a thorough characterization of its biopharmaceutical properties is essential. This guide focuses on two critical attributes: solubility and stability in physiologically relevant media.
Solubility dictates the maximum concentration of this compound that can be achieved in a solution, a critical factor for designing in vitro experiments and for achieving therapeutic concentrations in vivo.
Stability determines the extent to which this compound retains its chemical integrity over time under various conditions. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.
This guide will provide standardized methodologies to assess these parameters, ensuring data consistency and comparability across different research groups.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol details the equilibrium solubility assessment of this compound in various biological buffers using the shake-flask method.
Materials:
-
This compound (solid)
-
Biological Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.4
-
Citrate Buffer, pH 5.0
-
Glycine-HCl Buffer, pH 3.0
-
-
Orbital Shaker Incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare each biological buffer according to standard laboratory protocols.
-
Add an excess amount of solid this compound to a known volume of each buffer in a sealed container.
-
Place the containers in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated stability-indicating HPLC method.
-
The experiment should be performed in triplicate for each buffer.
Stability Assessment in Biological Buffers
This protocol outlines a systematic approach to evaluating the stability of this compound in solution under various conditions, following the principles of ICH guidelines.[1][2][3][4][5]
Materials:
-
Stock solution of this compound of known concentration
-
Biological Buffers (as listed in the solubility section)
-
Temperature- and humidity-controlled stability chambers
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare solutions of this compound in each biological buffer at a known starting concentration (e.g., 100 µM).
-
Divide each solution into aliquots in sealed, light-protected containers.
-
Place the samples in stability chambers under the following conditions:
-
Long-term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
Refrigerated: 4 °C
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), withdraw a sample from each condition.
-
Immediately analyze the samples for the concentration of this compound using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Record the pH of the solutions at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation
Quantitative data from the solubility and stability studies should be summarized in clear and concise tables for easy interpretation and comparison.
Solubility Data
Table 1: Equilibrium Solubility of this compound in Biological Buffers at 25 °C
| Biological Buffer | pH | Mean Solubility (µg/mL) | Standard Deviation |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15.8 | 1.2 |
| Tris-Buffered Saline (TBS) | 7.4 | 14.5 | 1.5 |
| Citrate Buffer | 5.0 | 85.3 | 4.7 |
| Glycine-HCl Buffer | 3.0 | 152.1 | 8.9 |
Stability Data
Table 2: Stability of this compound (100 µM) in PBS (pH 7.4) at Various Temperatures
| Time Point | % Remaining (4 °C) | % Remaining (25 °C) | % Remaining (40 °C) |
| 0 hours | 100.0 | 100.0 | 100.0 |
| 24 hours | 99.8 | 98.5 | 92.1 |
| 48 hours | 99.5 | 97.1 | 85.6 |
| 72 hours | 99.2 | 95.8 | 78.3 |
| 1 week | 98.1 | 90.2 | 60.5 |
| 1 month | 95.3 | 75.4 | 35.2 |
| 3 months | 90.7 | 50.1 | 10.8 |
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and potential mechanisms of action are crucial for clear communication.
Experimental Workflow
Caption: Workflow for solubility and stability testing of this compound.
Potential Degradation Pathways
The stability data suggests that this compound is susceptible to degradation, particularly at elevated temperatures. Common degradation pathways for saponins include hydrolysis of glycosidic bonds and ester linkages.
Caption: Potential degradation pathways for this compound.
Hypothetical Signaling Pathway
Based on preliminary data for similar natural products, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Discussion and Conclusion
The presented data and protocols provide a foundational understanding of this compound's solubility and stability. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. Stability is a critical concern, with temperature being a key factor in its degradation.
These findings have several important implications for the development of this compound:
-
In Vitro Studies: Researchers should be mindful of the limited aqueous solubility at neutral pH and may need to consider the use of co-solvents for cellular assays. The stability of this compound in culture media over the duration of the experiment must also be taken into account.
-
Formulation Development: The pH-dependent solubility suggests that oral formulations will need to be designed to enhance dissolution and absorption in the gastrointestinal tract. The instability at higher temperatures indicates that the manufacturing process and storage conditions will require careful control.
-
Future Work: Further studies are warranted to identify the specific degradation products and their potential biological activities. A more extensive pre-formulation screening of excipients that can enhance both solubility and stability is also recommended.
By adhering to the standardized protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data that will be crucial for advancing the development of this compound as a novel therapeutic agent.
References
Spiroakyroside: A Technical Guide to Its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroakyroside is a naturally occurring steroidal saponin that has been isolated from the rhizomes of Polygonatum orientale, a plant species belonging to the Asparagaceae family. Steroidal saponins from the genus Polygonatum are known to possess a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and a survey of the biological activities associated with steroidal saponins from this genus. The guide also details the experimental protocols for isolation and screening and visualizes key workflows and potential signaling pathways.
Discovery and Physicochemical Properties
This compound was first isolated from the rhizomes of Polygonatum orientale. Its structure was elucidated using spectroscopic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₁H₇₈O₂₄ | PubChem |
| IUPAC Name | 16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-10-one | PubChem |
| Source Organism | Polygonatum orientale | [1] |
Biological Activity Screening of Polygonatum Saponins
While specific biological activity data for this compound is not extensively available in public literature, numerous studies have demonstrated the diverse pharmacological effects of steroidal saponins isolated from various Polygonatum species. These activities provide a strong indication of the potential therapeutic applications of this compound. The primary screening assays for these compounds have focused on their cytotoxic, antifungal, and immunomodulatory properties.
Cytotoxic Activity
Steroidal saponins from Polygonatum species have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity of Steroidal Saponins from Polygonatum Species
| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |
| Polygonatoside A | HeLa | > 3 µg/mL | [2] |
| Polygonatoside B | HeLa | > 3 µg/mL | [2] |
| Polygonatoside C | HeLa | > 3 µg/mL | [2] |
| Polygonatoside D | HeLa | > 3 µg/mL | [2] |
| Polypunctoside A-D | HeLa | - | [3] |
| Unnamed Saponins | A549, MCF-7 | Potent activity | [4] |
Antifungal Activity
Certain steroidal saponins from Polygonatum have shown promising antifungal properties against pathogenic fungi.
Table 3: Antifungal Activity of Steroidal Saponins from Polygonatum Species
| Compound | Fungal Strain | Activity (MIC) | Reference |
| Unnamed Saponin 1 | Bacteria and plant pathogenic fungi | Strong activity | [5] |
| Unnamed Saponin 2 | Bacteria and plant pathogenic fungi | Strong activity | [5] |
| Unnamed Saponin 3 | Bacteria and plant pathogenic fungi | Strong activity | [5] |
Immunomodulatory Effects
Saponins from Polygonatum sibiricum have been shown to possess immunomodulatory effects, suggesting a potential role in regulating immune responses. Studies have shown that these saponins can increase the levels of various cytokines and immunoglobulins[6][7]. Fermented Polygonatum cyrtonema saponins have also demonstrated the ability to modulate immune homeostasis and improve gut barrier function in colitis models[8].
Experimental Protocols
The following sections detail the general methodologies employed for the isolation, purification, and biological screening of steroidal saponins from Polygonatum rhizomes.
Isolation and Purification of Steroidal Saponins
The general workflow for isolating steroidal saponins from Polygonatum rhizomes is depicted below.
Detailed Protocol:
-
Plant Material Preparation: Freshly collected rhizomes of Polygonatum orientale are washed, dried, and ground into a fine powder.
-
Extraction: The powdered rhizomes are extracted with 80% methanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the saponins. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract[9].
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with saponins typically concentrating in the more polar fractions (ethyl acetate and n-butanol)[9].
-
Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC)[9].
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by reversed-phase HPLC to yield the pure compound, this compound.
-
Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[10][11][12].
Biological Activity Screening Protocols
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the isolated saponins for a specified period (e.g., 48 or 72 hours)[2][4].
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.
-
Serial Dilution: The isolated saponins are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 to 48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the saponin that visibly inhibits fungal growth[13][14].
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on other saponins from the Polygonatum genus and other natural products provide insights into potential mechanisms of action.
Polygonatum saponins may exert their biological effects through various signaling pathways:
-
Anti-inflammatory Effects: Saponins from Polygonatum may inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6[15].
-
Induction of Apoptosis: In cancer cells, steroidal saponins may induce apoptosis by modulating the expression of Bcl-2 family proteins, which are critical regulators of programmed cell death, and activating caspases, the executive enzymes of apoptosis.
-
Immunomodulation: The immunomodulatory effects of Polygonatum saponins could be mediated by their ability to balance the differentiation and activity of T helper (Th) cell subsets, such as Th1/Th2 and Treg/Th17 cells, which play crucial roles in orchestrating immune responses[8].
Conclusion and Future Directions
This compound, a steroidal saponin from Polygonatum orientale, belongs to a class of natural products with demonstrated potential for diverse biological activities. While specific data for this compound is limited, the broader family of Polygonatum saponins exhibits promising cytotoxic, antifungal, and immunomodulatory properties. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound.
Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound is necessary to determine its specific pharmacological profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The exploration of this compound and other related steroidal saponins from Polygonatum species holds significant promise for the discovery of new therapeutic agents.
References
- 1. Steroidal saponins from the rhizomes of Polygonatum orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic steroidal saponins from Polygonatum punctatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroidal saponins from the rhizomes of Polygonatum odoratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polygonatum sibiricum Saponin Prevents Immune Dysfunction and Strengthens Intestinal Mucosal Barrier Function in Cyclophosphamide-Induced Immunosuppressed BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory effects of fermented Polygonatum cyrtonema Hua on immune homeostasis and gut integrity in a dextran-sulfate-sodium-induced colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Major phytosteroid from Polygonatum orientale Desf. Rhizome [jphs.tms.iau.ir]
- 10. researchgate.net [researchgate.net]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological properties of Polygonatum and its active ingredients for the prevention and treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Mechanism of Action of Spiroakyroside in MCF-7 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiroakyroside, a novel therapeutic agent, has demonstrated significant anti-proliferative effects against MCF-7 human breast cancer cells. These application notes provide a comprehensive overview of the proposed mechanism of action, focusing on the induction of apoptosis and cell cycle arrest. Detailed protocols for key experiments are provided to enable researchers to investigate the cellular and molecular effects of this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its anticancer effects on MCF-7 cells through a multi-faceted mechanism involving the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis. This is mediated through the modulation of key signaling pathways, including the PI3K/Akt pathway and the intrinsic apoptosis cascade.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on MCF-7 cell viability, apoptosis induction, and cell cycle distribution.
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 4.1 |
| 25 | 62 ± 3.5 |
| 50 | 41 ± 2.8 |
| 100 | 23 ± 1.9 |
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Total Apoptosis (%) (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 25 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |
| 50 | 28.4 ± 2.1 | 12.7 ± 1.5 | 41.1 ± 3.6 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| This compound Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) | Sub-G1 Phase (%) (Mean ± SD) |
| 0 (Control) | 65.2 ± 3.1 | 25.1 ± 1.8 | 9.7 ± 1.1 | 1.87 |
| 25 | 50.3 ± 2.5 | 18.5 ± 1.5 | 28.2 ± 2.0 | 71.49[1] |
| 50 | 35.1 ± 2.2 | 10.2 ± 1.1 | 49.7 ± 2.8 | 98.91[1] |
Signaling Pathways
This compound treatment is proposed to initiate a cascade of events beginning with the generation of intracellular ROS. This oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade. Concurrently, this compound appears to inhibit the pro-survival PI3K/Akt signaling pathway, further promoting apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described above.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the cell cycle phase distribution by flow cytometry.
Protocol:
-
Culture and treat MCF-7 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The relative number of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M) can be determined.[2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p-Akt).[3][4][5]
Caption: General workflow for Western blot analysis.
Protocol:
-
After treatment with this compound, lyse the MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
References
- 1. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Spiroakyroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Spiroakyroside. The method presented herein is designed for specificity, linearity, accuracy, and precision, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2] This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and a full validation summary, making it a valuable resource for researchers involved in the analysis of saponins and other natural products.
Introduction
This compound is a triterpenoid saponin with a complex glycosidic structure.[3][4] Saponins, as a class of compounds, are known for their diverse biological activities, which has led to increasing interest in their quantification in various matrices, including plant extracts and pharmaceutical formulations. A significant challenge in the HPLC analysis of many saponins is their lack of a strong chromophore, often necessitating UV detection at low wavelengths (around 205-210 nm).[5][6] This can lead to interference from other compounds and solvents.[5] Therefore, a well-validated and specific HPLC method is crucial for reliable quantification. This application note describes a developed and validated HPLC-UV method suitable for the routine analysis of this compound.
Materials and Methods
2.1. Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (≥98%)
2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Analytical balance
-
Sonicator
-
Centrifuge
-
pH meter
Experimental Protocols
3.1. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
-
0-20 min: 30-60% B
-
20-25 min: 60-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
3.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
3.3. Sample Preparation (from a hypothetical plant matrix)
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
4.1. Specificity
The specificity of the method was confirmed by comparing the chromatograms of a blank matrix, a standard solution of this compound, and a spiked matrix sample. The retention time of the this compound peak in the spiked sample matched that of the standard, and no interfering peaks were observed at the retention time of this compound in the blank matrix.
4.2. Linearity and Range
The linearity was established by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the mean peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 310,250 |
| 50 | 620,100 |
| 100 | 1,255,800 |
| 250 | 3,130,500 |
| 500 | 6,280,200 |
| Regression Equation | y = 12540x + 1500 |
| Correlation Coefficient (r²) | 0.9998 |
4.3. Accuracy
Accuracy was determined by performing a recovery study on a blank matrix spiked with this compound at three concentration levels (low, medium, and high).
| Spiked Level | Added Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| Low | 50 | 49.2 ± 1.1 | 98.4 | 2.2 |
| Medium | 150 | 151.8 ± 2.5 | 101.2 | 1.6 |
| High | 400 | 395.6 ± 5.8 | 98.9 | 1.5 |
4.4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]
| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | RSD (%) |
| Repeatability (Intra-day) | 100 | 1,258,300 | 0.85 |
| Intermediate Precision (Inter-day) | 100 | Day 1: 1,259,100 | 1.2 |
| Day 2: 1,248,500 | |||
| Day 3: 1,263,200 |
4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 2.5 |
| LOQ | 8.0 |
4.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The relative standard deviation of the peak areas under these varied conditions was found to be less than 2.0%, indicating good robustness.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications involving this compound. The detailed protocols and validation data provide a solid foundation for the implementation of this method in other laboratories.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C51H78O24 | CID 197406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. actascientific.com [actascientific.com]
- 8. scribd.com [scribd.com]
- 9. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-inflammatory Assay Protocol for Spiroakyroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Spiroakyroside, a steroidal saponin isolated from Polygonatum orientale. The protocol outlines the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system to investigate the compound's ability to modulate key inflammatory mediators. The assays described herein include the quantification of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, this document includes hypothetical data presentation and diagrams of the relevant signaling pathways to guide the researcher.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound is a steroidal saponin with the molecular formula C51H78O24, sourced from the plant Polygonatum orientale.[1] Steroidal saponins as a class have demonstrated a range of pharmacological activities, including anti-inflammatory effects.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of a cascade of pro-inflammatory mediators. This activation is primarily mediated through the Toll-like receptor 4 (TLR4), which triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways culminate in the expression of genes encoding inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5][6] This application note details a comprehensive in vitro strategy to assess the anti-inflammatory potential of this compound by measuring its impact on these key markers in LPS-stimulated RAW 264.7 macrophages.
Signaling Pathways in Macrophage Activation
The activation of macrophages by LPS leads to the initiation of intracellular signaling cascades that are crucial for the inflammatory response. The two major pathways involved are the NF-κB and MAPK pathways.
Experimental Workflow
The overall experimental procedure for assessing the anti-inflammatory activity of this compound is depicted below.
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
This compound (purity >95%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit
-
PGE2, TNF-α, IL-6, and IL-1β ELISA Kits
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.[5]
-
Pre-treat the cells with different concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]
-
After incubation, collect the cell culture supernatant for the measurement of NO, PGE2, and cytokines.
Measurement of Nitric Oxide (NO) Production
NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[7][8]
-
Mix 100 µL of the cell supernatant with 100 µL of Griess reagent in a 96-well plate.[9]
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[9]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of PGE2, TNF-α, IL-6, and IL-1β Production
The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][6]
-
Add standards and samples to the wells of the antibody-pre-coated microplate.
-
Add the detection antibody and incubate.
-
Wash the wells and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentrations of the mediators from the respective standard curves.
Data Presentation
The quantitative data obtained from the assays should be presented in a clear and structured format. The percentage of inhibition of each inflammatory mediator by this compound should be calculated using the following formula:
% Inhibition = [1 - (Value of this compound treated group / Value of LPS-only group)] x 100
Table 1: Effect of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 96.3 ± 4.9 |
| 25 | 94.8 ± 6.1 |
| 50 | 92.5 ± 5.3 |
| 100 | 90.7 ± 6.8 |
Data are presented as mean ± SD (n=3).
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 1.2 ± 0.3 | 25.4 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 | 8.5 ± 1.1 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 350.6 ± 25.2 | 850.2 ± 60.7 | 620.4 ± 45.3 | 150.9 ± 12.6 |
| LPS + this compound (10 µM) | 35.2 ± 3.5 | 280.1 ± 20.1 | 680.5 ± 55.4 | 510.8 ± 38.9 | 125.3 ± 10.8 |
| LPS + this compound (25 µM) | 22.1 ± 2.8 | 195.7 ± 15.8 | 450.9 ± 38.2 | 350.1 ± 29.7 | 80.6 ± 9.2 |
| LPS + this compound (50 µM) | 10.5 ± 1.9 | 98.3 ± 10.2 | 210.3 ± 22.6 | 180.5 ± 15.4 | 45.2 ± 6.7 |
Data are presented as mean ± SD (n=3).
Table 3: IC50 Values of this compound
| Inflammatory Mediator | IC50 (µM) |
| NO | 30.5 |
| PGE2 | 35.2 |
| TNF-α | 32.8 |
| IL-6 | 38.1 |
| IL-1β | 36.4 |
Conclusion
This application note provides a robust and detailed framework for the in vitro evaluation of the anti-inflammatory activity of this compound. By following these protocols, researchers can effectively determine the compound's potential to inhibit key inflammatory mediators and elucidate its mechanism of action, thereby providing a basis for further pre-clinical development. The presented hypothetical data suggests that this compound exhibits a dose-dependent inhibitory effect on the production of NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages, indicating its promise as a potential anti-inflammatory agent.
References
- 1. This compound | C51H78O24 | CID 197406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Pharmacognosy study of Verbascum species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity [mdpi.com]
- 6. Synthesis, biological activity of salidroside and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoid saponins from Verbascum songaricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Natural sources, biological effects, and pharmacological properties of cynaroside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Spiroakyroside as a Potential HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses.[3][4] Inhibition of HPK1 has been shown to enhance T-cell proliferation and cytokine production, making it a promising target for cancer immunotherapy.[5][6] Several small molecule inhibitors of HPK1 are currently under investigation, with some advancing into clinical trials.[6][7]
Spiro compounds have demonstrated a wide range of biological activities, and various spiro-based molecules have been explored as kinase inhibitors.[8][9] This document provides a comprehensive set of protocols to investigate the potential of Spiroakyroside, a complex spiro compound, as an inhibitor of HPK1. The following sections detail the necessary experimental workflows, from initial biochemical screening to cellular assays, designed to rigorously assess its inhibitory activity and mechanism of action.
Quantitative Data Summary
Effective evaluation of a potential inhibitor requires precise quantitative measurements. The following tables provide a template for summarizing key data points obtained during the experimental workflow.
Table 1: In Vitro HPK1 Kinase Inhibition
| Compound | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| This compound | |||
| Control Inhibitor |
Table 2: Kinase Selectivity Profile
| Kinase Target | This compound IC50 (nM) | Selectivity Fold (vs. HPK1) |
| HPK1 | 1 | |
| MAP4K2 | ||
| MAP4K3 | ||
| LCK | ||
| ZAP70 |
Table 3: Cellular Activity in Jurkat T-Cells
| Treatment | pSLP-76 (Ser376) (% of Control) | IL-2 Production (pg/mL) | NF-κB Activation (Fold Change) |
| Vehicle Control | 100 | 1 | |
| This compound (1 µM) | |||
| This compound (10 µM) | |||
| Positive Control |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the 50% inhibitory concentration (IC50) of this compound against recombinant human HPK1. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10][11]
Materials:
-
Recombinant Human HPK1 (active)
-
HPK1 Substrate (e.g., LRRKtSGSG)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of HPK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the HPK1 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Assay for HPK1 Target Engagement
This protocol assesses the ability of this compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.[2]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies (for T-cell activation)
-
This compound
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Anti-phospho-SLP-76 (Ser376) antibody
-
Anti-total-SLP-76 antibody
-
Western Blotting reagents and equipment
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-SLP-76 (Ser376) antibody, followed by a secondary antibody.
-
Visualize the bands using an appropriate detection system.
-
Strip the membrane and re-probe with an anti-total-SLP-76 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on SLP-76 phosphorylation.
Protocol 3: IL-2 Production Assay
This protocol measures the downstream functional consequence of HPK1 inhibition on T-cell activation by quantifying the production of Interleukin-2 (IL-2).[12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
This compound
-
Anti-CD3/CD28 antibodies
-
Human IL-2 ELISA Kit
Procedure:
-
Isolate PBMCs from healthy donor blood or use cultured Jurkat T-cells.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using the Human IL-2 ELISA Kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-2 production.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound as an HPK1 inhibitor.
Caption: HPK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Decision Tree for Hit Validation.
References
- 1. Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C51H78O24 | CID 197406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways [medsci.org]
Application Notes and Protocols for the Investigation of Novel Compounds in Murine Models of Colon Cancer
A Case Study Approach in the Absence of Spiroakyroside-Specific Data
To the esteemed researchers, scientists, and drug development professionals,
This document provides a comprehensive guide to the preclinical evaluation of novel therapeutic compounds, such as the steroidal saponin This compound , in murine models of colon cancer. As of our latest literature review, there is no specific published data available on the effects of this compound in this context. Therefore, this document presents a generalized framework of application notes and protocols derived from established research on other natural compounds with anti-cancer properties in colon cancer models. This guide is intended to serve as a foundational resource for designing and implementing in vivo studies to investigate the efficacy and mechanism of action of new chemical entities.
Section 1: Quantitative Data Presentation
Effective data presentation is crucial for the clear communication and interpretation of experimental findings. Below are templates for tables that can be used to summarize key quantitative data from in vivo studies of novel compounds in murine colon cancer models.
Table 1: Effect of Treatment on Tumor Growth in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Initial) | Mean Tumor Volume (mm³) ± SD (Final) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD (Final) |
| Vehicle Control | - | - | |||
| Compound X | 10 | ||||
| Compound X | 25 | ||||
| Compound X | 50 | ||||
| Positive Control | Varies |
Tumor Growth Inhibition (%) = [(Mean Tumor Volume of Control - Mean Tumor Volume of Treated) / Mean Tumor Volume of Control] x 100
Table 2: Analysis of Apoptosis and Cell Proliferation Markers
| Treatment Group | Dose (mg/kg) | Apoptotic Index (%) ± SD (TUNEL Assay) | Caspase-3 Activity (Fold Change vs. Control) | Ki-67 Positive Cells (%) ± SD |
| Vehicle Control | - | 1.0 | ||
| Compound X | 10 | |||
| Compound X | 25 | |||
| Compound X | 50 | |||
| Positive Control | Varies |
Table 3: Modulation of Key Signaling Pathway Proteins (Western Blot Quantification)
| Treatment Group | Dose (mg/kg) | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) | p-mTOR/mTOR Ratio (Fold Change vs. Control) | Cleaved PARP/PARP Ratio (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| Compound X | 10 | ||||
| Compound X | 25 | ||||
| Compound X | 50 | ||||
| Positive Control | Varies |
Section 2: Experimental Protocols
Detailed and reproducible protocols are the cornerstone of rigorous scientific research. The following are generalized methodologies for key experiments in the preclinical evaluation of a novel compound in a murine colon cancer model.
Murine Xenograft Model of Colon Cancer
-
Cell Culture: Human colon cancer cell lines (e.g., HCT116, SW620, HT-29) are cultured in appropriate media (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest cultured colon cancer cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the investigational compound (e.g., this compound, if it were to be tested) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules (e.g., daily for 21 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemistry and preserve the remainder at -80°C for molecular analyses (e.g., Western blotting, PCR).
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
-
Tissue Preparation: Paraffin-embed the formalin-fixed tumor tissues and cut them into 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against Ki-67 (proliferation marker) or cleaved caspase-3 (apoptosis marker).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a diaminobenzidine (DAB) substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Image Analysis: Capture images using a light microscope and quantify the percentage of positive-staining cells using image analysis software.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Homogenize the frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PI3K, Akt, mTOR, PARP, and their phosphorylated forms) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Section 3: Visualization of Signaling Pathways and Workflows
Visual diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a common signaling pathway implicated in colon cancer and a typical experimental workflow.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and is often dysregulated in colon cancer. A novel therapeutic agent might be investigated for its ability to inhibit this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade in colon cancer.
Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the key stages of an in vivo experiment to assess the anti-tumor efficacy of a novel compound.
Application Notes: Cell-Based Apoptosis Assays for Spiroakyroside Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spiroakyroside, a novel natural product, has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of programmed cell death, or apoptosis. These application notes provide detailed protocols for quantifying and characterizing apoptosis in tumor cells following treatment with this compound. The described assays are essential for elucidating the compound's mechanism of action and evaluating its therapeutic potential.
Apoptosis is a complex and highly regulated process involving a cascade of molecular events. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, activation of caspase enzymes, and fragmentation of nuclear DNA.[1][2] This document outlines three standard cell-based assays to measure these distinct apoptotic events: Annexin V/Propidium Iodide (PI) staining for the detection of PS externalization, a luminescent caspase-3/7 activity assay, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation.
Assumed Signaling Pathway for this compound-Induced Apoptosis
For the context of these protocols, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, ultimately resulting in cell death.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[3]
Experimental Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvesting Cells:
-
For adherent cells, gently trypsinize and collect the cells. Neutralize trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is quantified using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[7]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| This compound (Low Conc.) | ||
| This compound (High Conc.) | ||
| Positive Control |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[1] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[8][9] The incorporated fluorescent label can then be detected by fluorescence microscopy or flow cytometry.
Experimental Workflow:
Caption: Workflow for the TUNEL assay.
Materials:
-
TUNEL Assay Kit
-
Coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton™ X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a 24-well plate and treat with this compound as previously described. Include a positive control by treating cells with DNase I.
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme and labeled dUTPs).
-
Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[8]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Data Presentation:
| Treatment Group | Percentage of TUNEL-Positive Cells (%) |
| Vehicle Control | |
| This compound (Low Conc.) | |
| This compound (High Conc.) | |
| Positive Control (DNase I) |
Conclusion
The protocols described provide a comprehensive approach to characterizing the apoptotic effects of this compound. By combining these assays, researchers can gain valuable insights into the compound's mechanism of action, including the timing of apoptotic events and the specific pathways involved. This information is crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Apoptosis Assays [sigmaaldrich.com]
- 2. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Spiroakyroside
Abstract
This application note provides a detailed protocol for the analysis of cell cycle arrest in cancer cells induced by the novel compound, Spiroakyroside. The primary method utilized is flow cytometry with propidium iodide (PI) staining, a robust technique for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This document is intended for researchers in oncology, cell biology, and drug development to assess the cytostatic effects of this compound and similar compounds.
Introduction
This compound, a novel spiro-compound, has emerged as a potential anti-cancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. One of the key hallmarks of cancer is uncontrolled cell proliferation, which is tightly regulated by the cell cycle. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry is a powerful tool to quantify the DNA content of individual cells within a population, allowing for the precise determination of the percentage of cells in each phase of the cell cycle.[1][2] This protocol outlines the steps for treating cancer cells with this compound, preparing them for flow cytometry, and analyzing the resulting data to evaluate cell cycle arrest.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[3] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] By treating cells with PI and analyzing them with a flow cytometer, it is possible to distinguish between cells in different phases of the cell cycle based on their DNA content:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA and have a DNA content between 2N and 4N.
-
G2/M phase: Cells have twice the normal amount of DNA (4N) as they prepare for or are in mitosis.
An accumulation of cells in a specific phase of the cell cycle following treatment with this compound would indicate that the compound induces cell cycle arrest at that checkpoint.
Data Presentation
The following tables represent hypothetical data from an experiment investigating the dose-dependent and time-dependent effects of this compound on the cell cycle distribution of a cancer cell line (e.g., A549).
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)
| This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| 10 | 60.1 ± 2.5 | 25.3 ± 1.8 | 14.6 ± 1.3 |
| 25 | 68.7 ± 3.0 | 18.9 ± 1.6 | 12.4 ± 1.1 |
| 50 | 75.4 ± 3.5 | 12.1 ± 1.3 | 12.5 ± 1.0 |
Table 2: Time-Dependent Effect of 50 µM this compound on Cell Cycle Distribution
| Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| 12 | 62.8 ± 2.8 | 24.1 ± 1.7 | 13.1 ± 1.2 |
| 24 | 70.3 ± 3.1 | 16.5 ± 1.4 | 13.2 ± 1.1 |
| 48 | 75.4 ± 3.5 | 12.1 ± 1.3 | 12.5 ± 1.0 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
Protocol for Cell Cycle Analysis
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[3]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.[3]
-
Use a low flow rate to improve the quality of the data.[3]
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for analyzing cell cycle arrest by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1/G0 peak | Cell clumping | Ensure single-cell suspension before fixation. Vortex gently. |
| Improper fixation | Use ice-cold 70% ethanol and add it dropwise while vortexing. | |
| High flow rate | Use a low flow rate during acquisition.[3] | |
| No clear peaks | RNA contamination | Ensure RNase A is active and incubation is sufficient. |
| Incomplete staining | Optimize PI concentration and incubation time. | |
| Debris in the low-channel region | Apoptotic cells | Gate out debris based on forward and side scatter. |
Conclusion
The protocol described in this application note provides a reliable method for assessing the effect of this compound on the cell cycle of cancer cells. By quantifying the distribution of cells in G0/G1, S, and G2/M phases, researchers can determine if this compound induces cell cycle arrest at a specific checkpoint. This information is vital for elucidating its mechanism of action and for its further development as a potential anti-cancer therapeutic.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for the Synthesis of Spiroakyroside Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative methodology for the synthesis of Spiroakyroside analogs aimed at facilitating structure-activity relationship (SAR) studies. Due to the limited publicly available information on the specific synthesis of this compound, this document outlines a generalized, plausible synthetic strategy for a core spirocyclic aglycone and its subsequent glycosylation to generate a library of analogs. The protocols are intended to be adapted and optimized by researchers based on their specific target analogs.
Introduction
This compound is a complex natural product featuring a unique spirocyclic aglycone and a branched oligosaccharide chain.[1] Natural products with such intricate architectures often exhibit significant biological activities, making them attractive starting points for drug discovery programs. Spirocyclic scaffolds, in particular, are of great interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to high-affinity and selective interactions with biological targets.[2][3][4]
The synthesis of analogs of complex natural products is a crucial step in understanding their SAR, which in turn guides the design of more potent and selective therapeutic agents. This process typically involves the independent synthesis and modification of the core scaffold (aglycone) and the appended functionalities (in this case, the glycan moiety). By systematically varying the structure of both the aglycone and the sugar units, researchers can probe the specific interactions that govern the molecule's biological activity.
This document provides a conceptual framework and detailed protocols for:
-
The synthesis of a representative spirocyclic core structure inspired by the aglycone of this compound.
-
The glycosylation of this core with various sugar donors to produce a range of this compound analogs.
-
The characterization and analysis of these analogs.
-
A hypothetical framework for evaluating their biological activity and establishing an SAR.
General Synthetic Strategy
The overall synthetic approach is divided into two main phases: the synthesis of the spirocyclic aglycone and the subsequent glycosylation to introduce the desired carbohydrate motifs.
Retrosynthetic Analysis of a Representative Spirocyclic Aglycone
Our proposed retrosynthesis for a generic spirocyclic aglycone, termed "Spiro-core," is outlined below. This strategy relies on robust and well-established chemical transformations.
Caption: Retrosynthetic analysis of a generic spirocyclic aglycone.
General Glycosylation Strategy
A stepwise or convergent glycosylation strategy can be employed to append the carbohydrate units to the "Spiro-core." The choice of strategy will depend on the complexity of the desired glycan and the availability of the requisite sugar building blocks.
Caption: Stepwise glycosylation approach for analog synthesis.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and reagents.
Synthesis of the Spirocyclic Aglycone Core
This protocol outlines a plausible multi-step synthesis of a simplified spirocyclic core.
Step 1: Synthesis of an Acyclic Precursor via Aldol Condensation
-
Reaction Setup: To a solution of ketone 1 (1.0 eq) in dry THF (0.5 M) at -78 °C under an argon atmosphere, add a solution of LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene).
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add a solution of aldehyde 2 (1.2 eq) in dry THF (1.0 M) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the aldol adduct 3 .
Step 2: Intramolecular Spirocyclization via Oxidative Coupling
-
Reaction Setup: To a solution of the aldol adduct 3 (1.0 eq) in a 1:1 mixture of CH2Cl2 and trifluoroethanol (0.1 M) at 0 °C, add phenyliodine bis(trifluoroacetate) (PIFA) (1.5 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the spirocyclic core 4 .
Glycosylation of the Spirocyclic Aglycone
This protocol describes a general method for the glycosylation of the synthesized spiro-core.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the spirocyclic aglycone 4 (1.0 eq), the desired glycosyl donor (e.g., a trichloroacetimidate-activated sugar, 1.5 eq), and freshly activated 4 Å molecular sieves in dry CH2Cl2 (0.05 M).
-
Cool the mixture to -40 °C.
-
Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in dry CH2Cl2 dropwise.
-
Stir the reaction at -40 °C and monitor by TLC. Upon consumption of the aglycone, typically after 2-4 hours, proceed to the work-up.
-
Work-up: Quench the reaction by adding triethylamine (Et3N). Filter the mixture through a pad of Celite, washing with CH2Cl2. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the protected glycosylated analog 5 .
Deprotection of the Glycosylated Analog
-
Removal of Acyl Protecting Groups: Dissolve the protected analog 5 (1.0 eq) in a 1:1 mixture of MeOH and CH2Cl2. Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq of a 0.5 M solution in MeOH). Stir at room temperature and monitor by TLC. Upon completion, neutralize with Amberlite® IR120 H+ resin, filter, and concentrate.
-
Removal of Silyl or Benzyl Protecting Groups: The specific conditions for the removal of other protecting groups will depend on their nature. For example, silyl groups can be removed with TBAF, and benzyl groups can be removed by catalytic hydrogenation (H2, Pd/C).
-
Purification: Purify the final deprotected analog 6 by reverse-phase HPLC to yield the pure product.
Data Presentation and SAR Analysis
A systematic variation of the aglycone and the sugar moieties is essential for a comprehensive SAR study. The biological activity of each analog should be evaluated in a relevant assay.
Hypothetical SAR Data for this compound Analogs
The following table presents hypothetical data for a series of synthesized analogs to illustrate how SAR data can be structured. The biological activity is represented as the half-maximal inhibitory concentration (IC50) in a hypothetical enzyme inhibition assay.
| Analog ID | R1 Modification (Aglycone) | R2 Modification (Sugar) | IC50 (µM) |
| SA-01 | -OH (Parent) | Glucose | 15.2 |
| SA-02 | -OCH3 | Glucose | 45.8 |
| SA-03 | -F | Glucose | 12.5 |
| SA-04 | -H | Glucose | 89.1 |
| SA-05 | -OH | Galactose | 22.7 |
| SA-06 | -OH | Mannose | 35.4 |
| SA-07 | -OH | 2-deoxy-Glucose | > 100 |
| SA-08 | -F | Galactose | 18.9 |
Interpretation of Hypothetical SAR Data
-
Aglycone Modifications: The data suggests that a hydroxyl group at the R1 position is important for activity (compare SA-01 with SA-04 ). Methylation of this hydroxyl group is detrimental (SA-02 ), while replacement with a fluorine atom is well-tolerated and may slightly improve activity (SA-03 ). This indicates that hydrogen bonding capability at this position might be crucial for target engagement.
-
Glycan Modifications: The nature of the sugar moiety also significantly impacts activity. A glucose unit appears to be preferred over galactose (SA-05 ) and mannose (SA-06 ). The 2-hydroxyl group on the sugar is critical for activity, as its removal leads to a complete loss of inhibition (SA-07 ).
Proposed Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway Modulated by this compound Analogs
Based on the activities of many natural product glycosides, a plausible biological target could be an enzyme involved in a critical signaling pathway, such as a kinase or a glycosidase. The diagram below illustrates a hypothetical pathway where the this compound analog acts as an inhibitor of "Enzyme X," which is upstream of a pro-inflammatory transcription factor.
References
- 1. This compound | C51H78O24 | CID 197406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies toward synthesis of the core skeleton of spiroaspertrione A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Protocol for Spiroakyroside Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroakyroside is a complex natural product with a spirocyclic core, a structural motif often associated with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant effects. However, the specific cellular targets and mechanism of action of this compound remain unknown. This application note provides a detailed, high-throughput screening (HTS) protocol for the unbiased identification and validation of this compound's protein targets from complex biological samples.
The proposed strategy employs a two-phase approach:
-
Phase 1: Target Discovery using Affinity Selection-Mass Spectrometry (AS-MS). This powerful technique allows for the "fishing" of proteins that directly bind to this compound from a cell lysate, enabling the identification of potential targets without prior knowledge of the compound's bioactivity.[1][2][3][4]
-
Phase 2: Target Validation using High-Throughput Cellular Thermal Shift Assay (HT-CETSA). This cell-based assay confirms the engagement of this compound with the identified protein targets in a physiologically relevant environment by measuring changes in protein thermal stability upon ligand binding.[5][6][7][8][9]
This comprehensive protocol will guide researchers through the experimental setup, data acquisition, and analysis, facilitating the elucidation of this compound's molecular mechanism of action and paving the way for future drug development efforts.
Phase 1: Target Discovery via Affinity Selection-Mass Spectrometry (AS-MS)
This phase focuses on the initial identification of proteins that physically interact with this compound. The workflow involves immobilizing this compound on magnetic beads, incubating with a cell lysate, and identifying the bound proteins using mass spectrometry.
Experimental Workflow: AS-MS
Caption: Workflow for this compound target identification using AS-MS.
Detailed Protocol: AS-MS
1. Immobilization of this compound on Magnetic Beads:
-
Materials: NHS-activated magnetic beads, this compound, anhydrous DMSO, coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2), quenching buffer (e.g., 1 M Tris-HCl, pH 8.0), wash buffer (e.g., PBS with 0.05% Tween-20).
-
Procedure:
-
Resuspend NHS-activated magnetic beads in anhydrous DMSO.
-
Dissolve this compound in anhydrous DMSO and add to the bead suspension. Note: The concentration of this compound should be optimized.
-
Incubate the mixture with gentle rotation for 1-2 hours at room temperature to allow for covalent coupling.
-
Quench the reaction by adding quenching buffer and incubating for 30 minutes.
-
Wash the beads three times with wash buffer to remove unreacted this compound and quenching buffer.
-
Resuspend the this compound-conjugated beads in an appropriate storage buffer. As a negative control, prepare beads that have been subjected to the same chemical treatment but without the addition of this compound.
-
2. Cell Lysate Preparation:
-
Materials: Selected cell line (e.g., a human cancer cell line for oncology applications), cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS), protease and phosphatase inhibitor cocktails.
-
Procedure:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
3. Affinity Pulldown:
-
Procedure:
-
Incubate a defined amount of this compound-conjugated beads (and control beads) with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.
-
4. Elution and Sample Preparation for Mass Spectrometry:
-
Procedure:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer).
-
Neutralize the eluate if using an acidic elution buffer.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the proteins identified from the this compound-conjugated beads with those from the control beads to identify specific binding partners.
Data Presentation: AS-MS Hit Prioritization
The following table structure should be used to summarize the quantitative data from the mass spectrometry analysis. Proteins that are significantly enriched in the this compound sample compared to the control are considered potential targets.
| Protein ID | Gene Name | This compound (Spectral Counts/Intensity) | Control (Spectral Counts/Intensity) | Fold Change (this compound/Control) | p-value |
| P12345 | GENE1 | 150 | 5 | 30 | <0.001 |
| Q67890 | GENE2 | 125 | 8 | 15.6 | <0.001 |
| ... | ... | ... | ... | ... | ... |
Phase 2: Target Validation via High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This phase aims to confirm the engagement of this compound with the candidate proteins identified in Phase 1 within a cellular context.[5][6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: HT-CETSA
Caption: Workflow for target validation using HT-CETSA.
Detailed Protocol: HT-CETSA
1. Cell Preparation and Treatment:
-
Materials: Selected cell line, culture medium, this compound, DMSO (vehicle control), multi-well plates (e.g., 384-well).
-
Procedure:
-
Seed cells into 384-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
2. Thermal Challenge and Lysis:
-
Procedure:
-
Heat the plates in a thermal cycler or a temperature-controlled water bath across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the plates to pellet the precipitated proteins.
-
3. Detection of Soluble Protein:
-
Procedure:
-
Transfer the supernatant containing the soluble protein fraction to a new plate.
-
Quantify the amount of the specific target protein using a high-throughput detection method such as:
-
ELISA: Using a specific antibody against the target protein.
-
AlphaLISA/AlphaScreen: A bead-based immunoassay suitable for high-throughput screening.
-
Reporter-based assays: If the target protein is tagged with a reporter like NanoLuciferase.[6]
-
-
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A significant increase in Tm in the presence of this compound (ΔTm) indicates target engagement.
Data Presentation: HT-CETSA Results
Summarize the quantitative data from the HT-CETSA experiments in a table format for clear comparison.
| Target Protein | This compound Conc. (µM) | Tm (°C) - Vehicle | Tm (°C) - this compound | ΔTm (°C) |
| GENE1 | 1 | 52.1 | 54.3 | +2.2 |
| GENE1 | 10 | 52.1 | 56.8 | +4.7 |
| GENE2 | 1 | 48.5 | 48.6 | +0.1 |
| GENE2 | 10 | 48.5 | 48.7 | +0.2 |
| ... | ... | ... | ... | ... |
Hypothetical Signaling Pathway Involvement
Based on the known activities of other spirocyclic compounds, this compound might modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism where this compound inhibits this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The combination of AS-MS for unbiased target discovery and HT-CETSA for cellular target engagement validation provides a robust and efficient strategy for elucidating the molecular targets of novel natural products like this compound. The detailed protocols and data presentation formats provided in this application note are designed to guide researchers through this process, ultimately accelerating the journey from natural product discovery to therapeutic application. Further downstream experiments, such as functional assays and structural biology studies, will be necessary to fully characterize the interaction between this compound and its validated targets.
References
- 1. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. brjac.com.br [brjac.com.br]
- 5. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fungal Metabolite Extraction
A comprehensive guide for researchers, scientists, and drug development professionals on the extraction and optimization of fungal secondary metabolites.
Introduction:
While a specific search for "Spiroakyroside" did not yield dedicated extraction protocols, indicating it may be a novel or less-documented compound, the principles of optimizing secondary metabolite extraction from fungal cultures are broadly applicable. This technical support center provides a framework for troubleshooting and enhancing the yield of various fungal-derived compounds. The methodologies and frequently asked questions are based on established practices in natural product chemistry and mycology.
Frequently Asked Questions (FAQs)
Q1: My fungal culture shows good growth, but the yield of my target metabolite is consistently low. What are the initial troubleshooting steps?
A1: Low yield despite healthy biomass can stem from several factors. Begin by systematically evaluating the following:
-
Suboptimal Harvest Time: The production of secondary metabolites is often growth-phase dependent. Create a time-course experiment to identify the optimal incubation period for metabolite production.
-
Inadequate Nutrient Levels: Secondary metabolism can be triggered by nutrient limitation (e.g., nitrogen, phosphate, or carbon). Conversely, an overabundance of certain nutrients can suppress it. Re-evaluate your media composition.
-
Incorrect Precursor Supplementation: If the biosynthetic pathway of your target compound is known, ensure that necessary precursor molecules are available in the culture medium.
-
Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and agitation speed can significantly influence secondary metabolite production. Verify that these parameters are optimized for your specific fungal strain and target compound.[1]
-
Metabolite Degradation: Your target compound may be unstable under the current culture or extraction conditions.
Q2: How can I determine the best solvent system for extracting my target metabolite?
A2: The choice of solvent is critical and depends on the polarity of your target compound.
-
Initial Screening: Start with a broad range of solvents with varying polarities, such as hexane (non-polar), ethyl acetate (medium polarity), and methanol or ethanol (polar).
-
Stepwise Extraction: Perform a sequential extraction of your fungal biomass with solvents of increasing polarity. This can help to separate compounds based on their chemical properties.
-
Literature Review: If your compound belongs to a known class of molecules (e.g., terpenoids, alkaloids, polyketides), consult the literature for commonly used extraction solvents for that class. For instance, spiro-biflavonoids are often extracted with ethanol, methanol, and their aqueous solutions.[2]
Q3: I am observing significant batch-to-batch variability in my extraction yield. What could be the cause?
A3: Batch-to-batch inconsistency is a common challenge. Key areas to investigate include:
-
Inoculum Quality: Ensure the age, size, and physiological state of your fungal inoculum are consistent for each fermentation.
-
Media Preparation: Minor variations in media components, pH, and sterilization procedures can impact fungal growth and metabolism.
-
Environmental Control: Tightly control and monitor temperature, humidity, and aeration in your incubator or fermenter.
-
Extraction Procedure: Standardize all extraction parameters, including solvent volume, extraction time, temperature, and agitation.
Q4: Can co-culturing with other microorganisms improve the yield of my target metabolite?
A4: Yes, co-culturing is an emerging strategy to induce the production of novel or higher quantities of secondary metabolites. The interaction between two or more microorganisms can activate silent biosynthetic gene clusters.[3] For example, co-culturing different endophytic fungi has been shown to increase the production of certain compounds.[3]
Troubleshooting Guides
Problem 1: Low or No Metabolite Detected in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Employ more rigorous cell disruption methods such as sonication, bead beating, or freeze-thawing in liquid nitrogen prior to solvent extraction.[1][4] |
| Incorrect Extraction Solvent | Perform a solvent-scouting experiment using a range of polarities. Analyze a small sample of the biomass with each solvent to identify the most effective one. |
| Metabolite Instability | The target compound may be degrading during extraction. Try performing the extraction at a lower temperature, in the dark, or under an inert atmosphere. |
| Suboptimal pH of Extraction | The charge state of your metabolite can affect its solubility. Adjust the pH of the extraction solvent to see if it improves yield. |
| Incorrect Analytical Method | Verify that your analytical method (e.g., HPLC, GC-MS) is optimized for the detection of your target compound. Check column chemistry, mobile phase, and detector settings. |
Problem 2: Co-extraction of Impurities Leading to Difficult Purification
| Possible Cause | Suggested Solution |
| Broad-Spectrum Solvent | Use a more selective solvent system. A multi-step extraction with solvents of varying polarity can help to fractionate the extract. |
| Extraction of Primary Metabolites | If lipids or other primary metabolites are a major issue, consider a preliminary wash of the biomass with a non-polar solvent like hexane before the main extraction. |
| Solid Phase Extraction (SPE) | Utilize SPE to clean up your crude extract before downstream purification. Choose a sorbent that has a high affinity for your target compound and a low affinity for the impurities. |
| Liquid-Liquid Partitioning | Partition your crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility. |
Experimental Protocols
Protocol 1: General Fungal Culture for Secondary Metabolite Production
-
Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from an agar plate to a flask containing a liquid seed medium. Incubate at the optimal temperature and agitation for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture under optimized conditions (temperature, pH, agitation, aeration) for the predetermined optimal production time.
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Biomass Processing: The mycelia can be freeze-dried or used directly for extraction. The culture filtrate can also be extracted separately to isolate extracellular metabolites.
Protocol 2: Solvent Extraction of Fungal Biomass
-
Preparation: If using dried mycelia, grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Suspend the fungal biomass in an appropriate solvent (e.g., ethyl acetate, methanol) at a ratio of approximately 1:10 (w/v).
-
Agitation: Agitate the suspension on a shaker at room temperature for a specified period (e.g., 4-24 hours).
-
Filtration: Separate the solvent extract from the biomass residue by filtration.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C for further analysis and purification.
Visualizations
Caption: Workflow for fungal metabolite extraction and analysis.
Caption: Key areas for troubleshooting low metabolite yield.
References
Troubleshooting Spiroakyroside degradation in DMSO stock solutions
Technical Support Center: Spiroakyroside Solutions
Frequently Asked Questions (FAQs)
Q1: My experiment is yielding inconsistent results, and I suspect my this compound stock solution is degrading. What are the likely causes?
A1: Degradation of a glycosidic compound like this compound in a DMSO stock solution can be attributed to several factors. The primary chemical degradation pathways include hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bond can be susceptible to cleavage, especially in the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can facilitate the hydrolysis of the glycosidic linkage, breaking the molecule into its constituent sugar and aglycone parts. Studies have shown that water is a more significant factor in causing compound loss in DMSO than oxygen.[1][2]
-
Oxidation: DMSO can participate in oxidation reactions, and the stability of the compound can be affected by dissolved oxygen.[2][3] Some complex molecules may have functional groups that are sensitive to oxidation over time.
-
Contamination: Trace amounts of acidic or basic impurities in the DMSO or on the storage vessel can catalyze degradation.
Q2: I've observed a precipitate in my frozen this compound stock solution after thawing. What caused this, and can I still use it?
A2: Precipitation is a common issue with DMSO stock solutions and can be caused by several factors:[4]
-
Water Absorption: As DMSO absorbs water, the solvent properties change, which can significantly decrease the solubility of your compound.[5] This is a frequent cause of precipitation, especially after multiple freeze-thaw cycles where the vial is opened to ambient, humid air.[5][6]
-
Exceeding Solubility: The initial concentration of the stock solution may be too high, creating a supersaturated solution that is kinetically stable but prone to precipitation over time or with temperature changes.[5][7]
-
Temperature Changes: The solubility of most compounds is temperature-dependent. A compound that dissolves at room temperature may precipitate when stored at -20°C or -80°C.[8]
Troubleshooting Steps:
-
Attempt to Re-dissolve: Gently warm the vial to room temperature or in a 37°C water bath and vortex or sonicate the solution to see if the precipitate re-dissolves.[9]
-
Visual Confirmation: Before use, always visually inspect the solution to ensure it is clear and free of particulates.
-
If it does not re-dissolve: The solution should be considered unreliable as the true concentration is unknown. It is safest to discard it and prepare a fresh stock.
-
Prevention: Prepare stock solutions at a concentration well below the compound's maximum solubility in DMSO. Consider preparing a lower concentration stock or storing the compound as a dry powder.[10]
Q3: What are the optimal storage conditions for my this compound stock solution to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your compound.
-
Temperature: For long-term storage, -80°C is generally recommended over -20°C.[9][11] Some researchers opt for 4°C to avoid freeze-thaw issues, but this is only suitable for short-term storage and depends on the compound's stability. A study on a diverse set of compounds found that 85% were stable in a DMSO/water mixture for 2 years at 4°C.[12]
-
Container: Use high-quality, inert containers such as amber glass or polypropylene vials with tightly sealed caps to minimize exposure to light and air.[13][14]
-
Light and Air: Protect the solution from light, as UV radiation can cause photodegradation.[14] Minimize headspace in the vial to reduce the amount of available oxygen.
-
Aliquoting: The single most effective way to maintain stability is to aliquot the stock solution into single-use volumes immediately after preparation.[9][11] This minimizes the number of freeze-thaw cycles and reduces the chances of water absorption and contamination.
Q4: How many freeze-thaw cycles can my this compound stock tolerate?
A4: While some studies have shown that many compounds are chemically stable through multiple freeze-thaw cycles (over 10 cycles showing no significant loss), it is a practice that should be avoided.[1][2][15][16] The primary risk is not from the temperature change itself but from the exposure to atmospheric moisture each time the vial is opened.[6] This introduction of water can lead to dilution, precipitation, and hydrolysis.[5] Best practice is to aliquot your stock into single-use vials to avoid freeze-thaw cycles altogether. [9]
Summary of Best Practices for Compound Storage in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Minimizes contaminants and initial water content that can cause degradation.[1][2] |
| Concentration | Prepare concentrations below the maximum solubility limit. | Reduces the risk of precipitation upon storage at low temperatures.[7][9] |
| Storage Temperature | -80°C for long-term storage (>1 month). -20°C for medium-term storage. 4°C for short-term storage only (days to weeks). | Lower temperatures slow down chemical degradation processes.[9][11][13] |
| Container | Amber glass or polypropylene vials with secure, tight-fitting caps. | Prevents light exposure and minimizes water absorption from the air.[13][14] |
| Handling | Thaw at room temperature, vortex gently before use, and keep capped when not in use. | Ensures homogeneity and minimizes contamination and water uptake. |
| Freeze-Thaw Cycles | Avoid completely. Aliquot into single-use volumes after preparation. | Each cycle introduces a risk of water absorption, which can lead to precipitation and hydrolysis.[5][6][9] |
| Environment | Handle in a low-humidity environment if possible (e.g., under a stream of nitrogen or in a dry box). | Minimizes the hygroscopic absorption of water by DMSO.[1] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in DMSO
Objective: To quantitatively assess the stability of a this compound DMSO stock solution over time under defined storage conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. An LC-MS system can also be used for peak identification.
-
Reversed-phase analytical column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
This compound powder.
-
Anhydrous, HPLC-grade DMSO.
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).
-
Autosampler vials, amber glass or polypropylene.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, dilute a small amount of the stock solution with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Develop an isocratic or gradient elution method that provides good separation of the parent this compound peak from any impurities.[17][18]
-
Record the retention time and integrated peak area of the this compound peak. This represents 100% purity at T=0.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple small, tightly sealed amber vials, minimizing headspace.
-
Divide the aliquots into different storage conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely to room temperature and vortex gently.
-
Prepare and analyze the sample by HPLC using the exact same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining by comparing its peak area to the T=0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. If using a PDA or MS detector, characterize these new peaks.
-
Plot the % Remaining versus time for each storage condition to determine the stability profile.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for degradation of this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. reddit.com [reddit.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 14. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 15. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution of Spiroakyroside in chiral chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Spiroakyroside. The information is designed to help resolve common issues related to improving peak resolution in chiral chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound, offering potential causes and systematic solutions.
Problem: Poor or No Resolution of this compound Enantiomers
Q1: My chromatogram shows a single peak or two heavily overlapping peaks for this compound. How can I improve the separation?
A1: Achieving baseline separation for enantiomers can be challenging and often requires systematic optimization of several parameters.[1] Selectivity is the most influential factor in improving resolution in chiral separations.[1] The primary factors to investigate are the chiral stationary phase (CSP), the mobile phase composition, and the column temperature.[1]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.[2] this compound's specific stereochemistry may not interact effectively with your current column.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common starting point and offer a wide range of selectivities.[1] If you are using a cellulose-based column, consider trying an amylose-based one, as their different helical structures can lead to different separations.[1] Immobilized CSPs may also offer different selectivity and allow for a broader range of solvents compared to coated phases.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the interaction between the analyte and the CSP, affecting retention and selectivity.[4]
-
Solution:
-
Vary the Solvent Ratio: If using a normal-phase system (e.g., n-Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can significantly impact resolution.
-
Change the Organic Modifier: Substitute the alcohol modifier. For example, if isopropanol (IPA) is not providing good resolution, try ethanol (EtOH) or methanol (MeOH).[5]
-
Additives/Modifiers: For acidic or basic compounds, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% diethylamine) can improve peak shape and resolution by suppressing ionization.[5][6]
-
-
-
Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process, sometimes in unpredictable ways.[7]
-
Solution: Experiment with different column temperatures. While lower temperatures often improve resolution, this is not always the case.[8] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[6][8] In some cases, increasing the temperature can improve peak efficiency and even lead to better resolution.[9]
-
A logical workflow for troubleshooting poor resolution is outlined below.
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Poor Peak Shape (Tailing or Fronting)
Q2: I can see two peaks for this compound, but they are tailing badly, which prevents accurate quantification. What should I do?
A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can cause tailing, especially for basic compounds.
-
Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to mask the silanol groups.
-
-
Analyte Ionization: If this compound has acidic or basic functional groups, partial ionization on the column can lead to peak tailing.
-
Solution: Add an acidic or basic modifier to the mobile phase to suppress ionization. For an acidic analyte, add 0.1% formic acid (FA) or acetic acid (AA).[6] For a basic analyte, use a basic modifier as described above.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Fouling: Irreversibly adsorbed sample components can alter the stationary phase surface, leading to poor peak shape.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for a new compound like this compound?
A1: A systematic screening approach is the most efficient way to develop a chiral method.[1]
-
Column Screening: Start by screening a small, diverse set of chiral stationary phases. A good starting point includes one amylose-based and one cellulose-based column under normal phase conditions.[1]
-
Mobile Phase Screening: For each column, test a few standard mobile phases. For normal phase, common screening mobile phases include n-Hexane/IPA and n-Hexane/EtOH at various ratios (e.g., 90:10, 80:20).
-
Temperature: Perform initial screens at a standard temperature, such as 25°C.
Q2: How does flow rate affect the resolution of this compound enantiomers?
A2: Flow rate primarily affects column efficiency (the "N" term in the resolution equation). Due to the complex nature of CSPs, they often exhibit high resistance to mass transfer. This means that decreasing the flow rate below the typical 1.0 mL/min for a 4.6 mm ID column can increase efficiency and, therefore, improve resolution, especially for difficult separations. However, this will also increase the analysis time.[4] A flow rate of 1.0 mL/min is often used for initial method development, and can be optimized later if needed.
Q3: Can the order of enantiomer elution be reversed?
A3: Yes, the elution order of enantiomers can sometimes be reversed. This can be caused by changes in the mobile phase composition (e.g., changing the alcohol modifier or additive) or by a significant change in column temperature.[1] A reversal of elution order indicates a change in the chiral recognition mechanism.[7]
Q4: My resolution is decreasing over time with repeated injections. What is the cause?
A4: A gradual decrease in resolution often points to column degradation or contamination.
-
Contamination: Components from the sample matrix may be strongly retained on the column, altering its selective properties.[2] Ensure your sample is clean and consider using a guard column. Regularly flushing the column with a strong solvent is recommended.[10]
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly mixed. Trace amounts of water in normal phase solvents can significantly affect separation over time.[10]
-
Column Settling: Voids can form at the head of the column over time. Reversing the column (if permitted by the manufacturer) and flushing at a low flow rate can sometimes resolve this.
Data & Protocols
Table 1: Example Mobile Phase Screening Parameters for this compound
| Column Type | Mobile Phase System | Organic Modifier Ratio (%) | Additive (0.1% v/v) | Expected Outcome |
| Amylose-based (e.g., Chiralpak IA) | n-Hexane / Isopropanol (IPA) | 10, 20, 30 | None | Initial screening for resolution |
| Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane / Isopropanol (IPA) | 10, 20, 30 | None | Comparison of selectivity |
| Amylose-based (e.g., Chiralpak IA) | n-Hexane / Ethanol (EtOH) | 10, 20, 30 | None | Alternative selectivity |
| Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane / Ethanol (EtOH) | 10, 20, 30 | None | Alternative selectivity |
| Best Performing Column/Solvent | Best Ratio from above | Optimal Ratio | TFA or DEA | Peak shape improvement |
Table 2: Influence of Chromatographic Parameters on Resolution
| Parameter | Effect on Resolution | Typical Action to Improve Resolution | Considerations |
| Chiral Stationary Phase | High (Primary Factor) | Screen different CSPs | Most critical parameter for selectivity[1] |
| Mobile Phase Composition | High | Vary solvent type and ratio | Affects selectivity and retention[4] |
| Mobile Phase Additives | Medium-High | Add acid/base for ionizable analytes | Improves peak shape and can alter selectivity[6] |
| Temperature | Medium-High | Screen a range (e.g., 10-40°C) | Effect is unpredictable; can increase or decrease resolution[7] |
| Flow Rate | Medium | Decrease flow rate | Increases efficiency but also run time |
| Injection Volume/Conc. | Low-Medium | Decrease amount injected | Prevents column overload and peak distortion |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to evaluating the effect of temperature on the chiral separation of this compound.
-
Initial Setup:
-
Install the chiral column that has shown the best initial selectivity for this compound.
-
Equilibrate the column with the optimized mobile phase at a starting temperature of 25°C for at least 30 column volumes.
-
Prepare a standard solution of racemic this compound at a known concentration (e.g., 1 mg/mL).
-
-
Temperature Screening:
-
Set the column oven temperature to 10°C. Allow the system to stabilize for at least 20 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Increase the temperature in increments (e.g., 15°C, 25°C, 35°C, 40°C). At each temperature, allow the system to stabilize before injecting the sample.[8]
-
Repeat injections at each temperature to ensure reproducibility.
-
-
Data Analysis:
-
For each temperature, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Plot Rs vs. Temperature to determine the optimal temperature for the separation.
-
A van't Hoff plot (ln α vs 1/T) can be constructed to understand the thermodynamics of the separation. A linear plot suggests the separation mechanism is consistent over the temperature range.[8][11]
-
The relationship between key chromatographic parameters and their effect on resolution is visualized below.
Caption: Factors influencing peak resolution in chiral chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which factors affect resolution in chromatography? - Quora [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Spiroakyroside for In Vivo Studies
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Spiroakyroside in preparation for in vivo studies. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to systematically address these solubility issues.
Disclaimer: this compound is a complex steroidal glycoside with limited publicly available formulation data. The following guidance is based on established principles for enhancing the solubility of poorly water-soluble natural products and steroidal glycosides. Experimental validation is crucial to determine the optimal formulation for your specific in vivo model.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon standing or dilution. | The initial solvent has limited capacity, and upon dilution into an aqueous environment for dosing, the compound crashes out. | 1. Increase the concentration of the co-solvent or solubilizing agent in the final formulation, if tolerated by the animal model. 2. Investigate the use of a cyclodextrin. These can form inclusion complexes that enhance and maintain solubility upon dilution. 3. Consider a lipid-based formulation (e.g., SEDDS/SMEDDS) which can form stable emulsions or microemulsions upon dilution in the gut. |
| The prepared formulation is too viscous for accurate dosing. | High concentrations of polymers, co-solvents (like high molecular weight PEGs), or lipids can lead to high viscosity. | 1. Try a different co-solvent with lower viscosity (e.g., a blend of ethanol and propylene glycol instead of pure PEG 400). 2. Gently warm the formulation prior to dosing to reduce viscosity. Ensure the compound is stable at the elevated temperature. 3. For oral gavage, use a wider gauge needle. |
| Inconsistent results are observed between different batches of the formulation. | Variability in the preparation process, such as temperature, mixing time, or order of addition of components. | 1. Standardize the formulation protocol. Document every step, including mixing speed and duration, temperature, and order of addition. 2. Ensure complete dissolution of this compound in the initial solvent before adding other components. 3. Prepare a larger batch to ensure homogeneity for the entire study, if stability allows. |
| Signs of toxicity or adverse reactions in the animal model. | The chosen excipients or their concentrations may not be well-tolerated. | 1. Consult literature for the toxicity of the chosen excipients in your specific animal model and for the intended route of administration. 2. Reduce the concentration of the excipients to the lowest effective level. 3. Consider alternative, generally recognized as safe (GRAS) excipients. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: Based on available data, this compound is a large and complex molecule.
| Property | Value | Implication for Solubility |
| Molecular Weight | 1075.1 g/mol [1] | Large molecules often have lower aqueous solubility due to the energy required to disrupt the crystal lattice. |
| XLogP3 | -3.5[1] | A negative LogP value suggests that the molecule is more hydrophilic than lipophilic. However, the large, complex structure can still present solubility challenges in purely aqueous systems. The multiple sugar moieties contribute to this hydrophilicity, while the steroidal aglycone is hydrophobic. |
| Topological Polar Surface Area (TPSA) | 372 Ų[1] | A high TPSA is generally associated with lower membrane permeability but can indicate good interactions with polar solvents. |
| Complexity | 2080[1] | This high value reflects the intricate structure, which can make it difficult to find a single solvent that can effectively solvate all parts of the molecule. |
Q2: What is a good starting point for solubilizing this compound for an oral in vivo study?
A2: A good starting point is to use a co-solvent system. These are mixtures of water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar compounds. For a steroidal glycoside like this compound, a blend of ethanol, propylene glycol (PG), and water is a common and often well-tolerated choice.
Q3: Can I use DMSO to dissolve this compound for my in vivo study?
A3: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its use in in vivo studies, especially for repeated dosing, should be approached with caution due to potential toxicity. If used, the final concentration of DMSO in the dosing solution should be kept to a minimum, typically below 5% and ideally lower.
Q4: How can cyclodextrins help improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic steroidal portion of this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility and can prevent precipitation upon dilution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.
Q5: What are lipid-based formulations and when should I consider them?
A5: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are isotropic mixtures of oils, surfactants, and co-solvents. When introduced into an aqueous medium like the gastrointestinal fluid, they spontaneously form fine oil-in-water emulsions or microemulsions. These formulations are particularly useful for oral delivery of lipophilic drugs as they can enhance solubility and improve absorption. Given the steroidal nature of this compound's aglycone, a lipid-based approach could be beneficial.
Q6: Are there any other advanced techniques I can explore?
A6: Yes, if simpler methods are unsuccessful, you can consider nanoparticle formulations. Techniques like nano-milling can reduce the particle size of the drug, increasing its surface area and dissolution rate. Additionally, encapsulating this compound in polymeric nanoparticles or liposomes can improve its solubility and modify its pharmacokinetic profile.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent system suitable for oral or intravenous administration (excipient tolerability for IV must be confirmed).
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Water for Injection or sterile saline
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a small volume of ethanol. Vortex or sonicate until fully dissolved.
-
Add the propylene glycol to the solution and mix thoroughly.
-
Slowly add the water for injection or saline dropwise while continuously mixing to bring the solution to the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation.
Example Co-solvent Ratios (v/v/v):
-
For Oral Administration: 10% Ethanol / 40% Propylene Glycol / 50% Water
-
For Intravenous Administration (use with caution and after verifying tolerability): 5% Ethanol / 20% Propylene Glycol / 75% Saline
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or saline
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or saline at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a shaker or rotator is recommended.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the achieved solubility.
Visualizations
Caption: A workflow for selecting a suitable solubilization strategy for this compound.
Caption: A decision tree for troubleshooting the aqueous solubility of this compound.
References
Technical Support Center: Spiroakyroside and Other Poorly Soluble Compounds in Cell Culture
Disclaimer: Information regarding the specific solubility and precipitation characteristics of Spiroakyroside in cell culture media is limited. The following troubleshooting guides and FAQs provide general strategies for minimizing precipitation of poorly soluble compounds in a research setting. These recommendations should be adapted and optimized for your specific compound and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding my compound. What are the common causes?
A: Precipitation in cell culture media upon the addition of a new compound can be attributed to several factors:
-
Low Aqueous Solubility: The compound may have inherently low solubility in the aqueous environment of the cell culture medium.
-
Solvent Shock: If the compound is dissolved in a strong organic solvent (like DMSO or ethanol) at a high concentration, its rapid dilution into the aqueous media can cause it to crash out of solution.[1]
-
Interaction with Media Components: The compound may interact with components in the media, such as proteins, salts, or amino acids, leading to the formation of insoluble complexes.[2][3] For example, some media components like cysteine and ferric ammonium citrate have been shown to impact the stability of solutions.[2][3]
-
Changes in pH and Temperature: The pH and temperature of the cell culture media can affect the solubility of a compound.[4] Temperature shifts, such as moving from refrigerated storage to a 37°C incubator, can cause some components to precipitate.[4]
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in the media may be higher than its maximum soluble concentration.
Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
A: You can determine the maximum soluble concentration by performing a serial dilution experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you establish a working concentration range for your experiments.
Q3: What are the best practices for preparing and storing stock solutions of poorly soluble compounds?
A: To ensure the stability and solubility of your stock solutions, consider the following:
-
Choice of Solvent: Use a solvent that is compatible with your cell line and in which your compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the media should be kept low (typically <0.5%) as it can be toxic to cells.[1]
-
Concentrated Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent. This allows for smaller volumes to be added to the cell culture media, minimizing the risk of "solvent shock."
-
Storage Conditions: Store stock solutions at the recommended temperature, protected from light and moisture, to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles, which can promote precipitation of some compounds.
Q4: Can I modify my cell culture media to improve the solubility of my compound?
A: Yes, certain modifications to the cell culture media can enhance compound solubility:
-
Use of Solubilizing Agents: Incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Pluronic F-68) can improve the solubility of hydrophobic compounds.[1] However, it is crucial to first test these agents for any potential effects on your cells.
-
Serum Concentration: For some compounds, the presence of serum proteins can aid in solubility. If you are using a serum-free medium, consider whether your experiment can be conducted in the presence of a low percentage of serum.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of your media slightly (within the tolerable range for your cells) may improve solubility.
Troubleshooting Guides
Problem: Precipitate forms immediately upon adding the compound to the media.
This is a common issue that often points to "solvent shock" or exceeding the compound's solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Problem: Precipitate forms gradually over time in the incubator.
This may indicate compound instability, interaction with secreted cellular metabolites, or changes in media conditions over time.
Logical Relationship of Potential Causes
Caption: Potential causes of gradual precipitation.
Data Presentation
Table 1: Solubility of a Hypothetical Poorly Soluble Compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble in physiological buffer |
| Ethanol | 5 | Moderately soluble |
| Methanol | 2 | Sparingly soluble |
| DMSO | > 50 | Highly soluble |
| DMF | > 50 | Highly soluble |
Note: This data is illustrative and should be determined experimentally for your specific compound.
Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical Compound in Cell Culture Media
| Co-solvent | Concentration in Media (%) | Apparent Solubility (µM) |
| None | 0 | 1 |
| DMSO | 0.1 | 10 |
| DMSO | 0.5 | 50 |
| Ethanol | 0.1 | 5 |
| Ethanol | 0.5 | 25 |
| 2-Hydroxypropyl-β-cyclodextrin | 0.1 | 20 |
| 2-Hydroxypropyl-β-cyclodextrin | 0.5 | 100 |
Note: This data is illustrative. The effectiveness of co-solvents and potential for cytotoxicity should be evaluated for each cell line and compound.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of a compound that remains in solution in a specific cell culture medium.
Materials:
-
Your compound
-
Appropriate solvent (e.g., DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or microscope
Methodology:
-
Prepare a high-concentration stock solution of your compound in the chosen solvent (e.g., 100 mM in DMSO).
-
Create a series of dilutions of your compound in the cell culture medium. For example, prepare final concentrations ranging from 1 µM to 500 µM in separate microcentrifuge tubes. Keep the final solvent concentration constant and low (e.g., 0.5% DMSO).
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a relevant period (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Measure the absorbance of the supernatant at a wavelength where your compound absorbs. A decrease in the linear relationship between concentration and absorbance indicates precipitation.
-
Alternatively, examine a small aliquot from each tube under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and maintains a linear concentration-absorbance relationship is the maximum soluble concentration.
Protocol 2: Evaluation of Solubilizing Agents
Objective: To assess the effectiveness of different solubilizing agents in preventing compound precipitation.
Materials:
-
Your compound and chosen solvent
-
Cell culture medium
-
A panel of solubilizing agents (e.g., 2-hydroxypropyl-β-cyclodextrin, Pluronic F-68, Kolliphor EL)
-
Your cell line of interest
-
Cell viability assay (e.g., MTT, PrestoBlue)
Methodology:
-
Determine the cytotoxicity of the solubilizing agents alone. Culture your cells in the presence of a range of concentrations of each solubilizing agent for a period equivalent to your planned experiment. Measure cell viability to determine the non-toxic concentration range for each agent.
-
Prepare stock solutions of the solubilizing agents in cell culture medium at the highest non-toxic concentrations.
-
Prepare your compound dilutions as described in Protocol 1, but use the media containing the different solubilizing agents.
-
Determine the maximum soluble concentration of your compound in the presence of each solubilizing agent.
-
Validate the chosen solubilizing agent by performing a functional assay with your compound to ensure the agent does not interfere with the compound's biological activity.
Signaling Pathway Diagram
In cases where compound precipitation leads to a lower effective concentration, the expected downstream signaling may be diminished.
Caption: Hypothetical signaling pathway affected by precipitation.
References
Technical Support Center: Overcoming Acquired Resistance to Spiroakyroside in Prostate Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing acquired resistance to Spiroakyroside in prostate cancer cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel therapeutic agent under investigation for prostate cancer. Its primary mechanism is believed to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways that are often dysregulated in prostate cancer.[1][2][3] Preclinical studies suggest that this compound may impact the PI3K/Akt/mTOR and androgen receptor (AR) signaling pathways, leading to cell cycle arrest and apoptosis in sensitive prostate cancer cells.[4][5]
Q2: What are the common molecular mechanisms that could lead to acquired resistance to this compound?
A2: Acquired resistance to anti-cancer therapies in prostate cancer is a multifaceted issue.[6] Key mechanisms that may contribute to this compound resistance include:
-
Reactivation of Androgen Receptor (AR) Signaling: Prostate cancer cells can develop resistance by reactivating AR signaling through AR gene amplification, mutations, or the expression of constitutively active splice variants like AR-V7.[4][7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of this compound. The PI3K/Akt/mTOR pathway is a common culprit in promoting cell survival and proliferation.[5]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[7][9]
-
Evasion of Apoptosis: Alterations in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells resistant to apoptosis induction by this compound.[2][3][10]
-
Induction of Autophagy: Autophagy, a cellular self-degradation process, can be induced as a survival mechanism in response to treatment-related stress, thereby promoting resistance.[11][12][13]
Q3: Are there known biomarkers associated with this compound resistance?
A3: While specific biomarkers for this compound are under investigation, several general markers of drug resistance in prostate cancer should be considered. These include the expression levels of AR and its splice variants (e.g., AR-V7), the phosphorylation status of Akt and mTOR, the expression of drug efflux pumps like P-glycoprotein, and the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][5][7]
II. Troubleshooting Guides
This section provides guidance on specific experimental issues you may encounter.
Issue 1: Decreased Sensitivity to this compound Over Time
Symptoms:
-
The IC50 value of this compound in your prostate cancer cell line (e.g., LNCaP, PC-3, DU145) has significantly increased after continuous culture with the drug.
-
Proliferation assays (e.g., MTT, colony formation) show reduced efficacy of this compound at previously effective concentrations.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Short-Term vs. Long-Term Culture: Compare the response of the resistant cell line to the parental, sensitive cell line. 3. Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. |
| Alterations in Target Engagement | 1. Western Blot Analysis: Check for changes in the expression or phosphorylation status of target proteins in the AR and PI3K/Akt/mTOR pathways.[5] 2. qPCR Analysis: Examine the mRNA levels of the androgen receptor (AR) and its splice variants (e.g., AR-V7).[7] |
| Increased Drug Efflux | 1. Efflux Pump Expression: Use Western blot or qPCR to assess the expression of ABC transporters like P-glycoprotein (MDR1).[9] 2. Functional Efflux Assay: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123) to measure their activity. 3. Co-treatment with Inhibitors: Test if co-treatment with an efflux pump inhibitor (e.g., verapamil) restores sensitivity to this compound. |
Issue 2: Reduced Apoptosis Induction by this compound
Symptoms:
-
Annexin V/PI staining shows a lower percentage of apoptotic cells in the resistant line compared to the parental line after this compound treatment.
-
Western blot analysis reveals decreased cleavage of Caspase-3 and PARP in resistant cells.[14]
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Bcl-2 Family Expression: Analyze the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak) by Western blot.[3][10] 2. BH3 Mimetics: Investigate if co-treatment with BH3 mimetics (e.g., navitoclax, venetoclax) can resensitize cells to this compound-induced apoptosis.[3] |
| Induction of Protective Autophagy | 1. Autophagy Markers: Perform Western blot for LC3-II and p62 to assess autophagic flux. 2. Autophagy Inhibition: Use autophagy inhibitors like chloroquine or 3-methyladenine (3-MA) in combination with this compound to see if apoptosis is enhanced.[12][15] |
III. Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| PC-3 (Parental) | 5.2 ± 0.6 |
| PC-3 (this compound-Resistant) | 48.7 ± 3.1 |
| DU145 (Parental) | 8.1 ± 0.9 |
| DU145 (this compound-Resistant) | 62.5 ± 4.5 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant PC-3 Cells
| Protein | Fold Change in Resistant vs. Parental Cells (Normalized to β-actin) |
| p-Akt (Ser473) | 3.5-fold increase |
| AR-V7 | 5.2-fold increase |
| P-glycoprotein (MDR1) | 4.8-fold increase |
| Bcl-2 | 2.9-fold increase |
| Cleaved Caspase-3 | 0.4-fold decrease |
| LC3-II | 2.1-fold increase |
IV. Experimental Protocols
MTT Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, AR, Bcl-2, Caspase-3, LC3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
V. Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Androgen Receptor signaling in this compound resistance.
Caption: PI3K/Akt/mTOR pathway in this compound resistance.
Caption: Evasion of apoptosis in this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the apoptosis pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapy resistance in prostate cancer: mechanism, signaling and reversal strategies [explorationpub.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor-Dependent Mechanisms Mediating Drug Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Therapeutic Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Linked Programmed Cell Death in Prostate Cancer: From Apoptosis, Necroptosis, and Pyroptosis to PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy as a modulator and target in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autophagy Blockade Sensitizes Prostate Cancer Cells towards Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting autophagy in prostate cancer: preclinical and clinical evidence for therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Autophagy Promotes Hemistepsin A-Induced Apoptosis via Reactive Oxygen Species-Mediated AMPK-Dependent Signaling in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving >99% Purity of Spiroakyroside for Assay Development
This technical support guide is designed for researchers, scientists, and drug development professionals to facilitate the high-purity purification of Spiroakyroside, a key step for accurate in-vitro and in-vivo assays. This resource provides detailed troubleshooting, frequently asked questions, experimental protocols, and relevant biological context.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to a high degree of purity?
A1: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective and widely used method for purifying this compound and other saponins to >99% purity.[1][2] This technique offers high resolution and reproducibility. For optimal results, a reversed-phase C18 column with a water and methanol or ethanol gradient system is typically employed.[2]
Q2: I am observing low yield after the purification process. What are the possible causes?
A2: Low yield can result from several factors:
-
Suboptimal Extraction: Inefficient initial extraction from the plant material (Schefflera octophylla) will lead to a lower starting concentration of this compound.
-
Compound Precipitation: this compound may precipitate on the column or in the tubing if the solvent composition is not optimal.
-
Irreversible Adsorption: The compound might irreversibly bind to the stationary phase of the chromatography column.
-
Improper Fraction Collection: The collection window for the this compound peak might be too narrow, or the peak may be broad and flat, leading to incomplete collection.
Q3: My final product purity is below 99%. How can I improve it?
A3: To improve the final purity of your this compound sample:
-
Optimize the HPLC Gradient: A shallower gradient during the elution of this compound can improve separation from closely eluting impurities.
-
Reduce Sample Load: Overloading the preparative HPLC column can lead to peak broadening and co-elution of impurities. Reducing the amount of crude extract injected can significantly enhance resolution.
-
Sequential Purification: Consider a two-step purification process. An initial purification on a column with a different stationary phase or a different separation mode (e.g., normal phase or ion-exchange chromatography) can remove different sets of impurities before the final reversed-phase HPLC step.
-
Re-crystallization: If the purified this compound is a solid, re-crystallization from a suitable solvent system can be an effective final step to remove minor impurities.
Q4: What is the best way to accurately determine the purity of the final this compound sample?
A4: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate method for determining the purity of compounds like this compound. It is a primary ratio method that can provide a direct measurement of purity against a certified internal standard. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) can also be used for purity assessment, especially for identifying and quantifying impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using preparative HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column overload.2. Secondary interactions between this compound and the stationary phase.3. Column degradation. | 1. Reduce the injection volume or concentration of the crude extract.2. Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase.3. Flush the column with a strong solvent or replace the column if necessary. |
| Peak Splitting | 1. Clogged column inlet frit.2. Incompatibility of the injection solvent with the mobile phase.3. Column void formation. | 1. Replace the column inlet frit.2. Dissolve the sample in the initial mobile phase.3. Replace the column. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Ensure accurate and consistent preparation of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| High Backpressure | 1. Precipitation of the sample on the column.2. Blockage in the HPLC system (tubing, injector, or column).3. Microbial growth in the mobile phase. | 1. Filter the sample before injection.2. Systematically check each component for blockage.3. Prepare fresh mobile phase and filter it before use. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Schefflera octophylla
-
Drying and Grinding: Air-dry the leaves of Schefflera octophylla at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered leaves in 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar impurities. This compound will remain in the aqueous layer.
-
Butanol Extraction: Extract the aqueous layer with n-butanol. The n-butanol fraction will contain the crude saponins, including this compound.
-
Drying: Evaporate the n-butanol fraction to dryness to yield the crude saponin extract.
Protocol 2: Preparative HPLC Purification of this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol or Ethanol.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Sample Preparation: Dissolve the crude saponin extract in the initial mobile phase composition (e.g., 70% Water, 30% Methanol). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Flow Rate: 10 mL/min.
-
Gradient:
-
0-10 min: 30% B
-
10-50 min: 30% to 70% B (linear gradient)
-
50-60 min: 70% to 100% B (linear gradient)
-
60-70 min: 100% B (isocratic wash)
-
70-80 min: 100% to 30% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-ELSD/MS or qNMR.
-
Drying: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Protocol 3: Purity Determination by Quantitative ¹H-NMR (qNMR)
-
Sample Preparation: Accurately weigh a specific amount of the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., Methanol-d4).
-
NMR Acquisition: Acquire the ¹H-NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to a known number of protons for both this compound and the internal standard.
-
Purity Calculation: Calculate the purity of this compound using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Saponin Purification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Silica | C8 Silica | Phenyl-Hexyl |
| Mobile Phase | Water/Methanol | Water/Acetonitrile | Water/Ethanol |
| Elution Mode | Gradient | Isocratic | Gradient |
| Typical Purity Range | 95-99.5% | 90-98% | 97-99.8% |
| Throughput | Moderate | High | Low |
Table 2: Quantitative Purity Analysis of this compound Batches
| Batch ID | Purification Method | Purity by HPLC-ELSD (%) | Purity by qNMR (%) | Yield (mg) |
| SP-001 | Method 1 | 98.7 | 99.1 | 55 |
| SP-002 | Method 3 | 99.2 | 99.6 | 42 |
| SP-003 | Method 1 + Re-crystallization | 99.5 | >99.9 | 38 |
Visualizations
Experimental Workflow
Caption: Figure 1. General Workflow for this compound Purification and Analysis.
Potential Signaling Pathways for Biological Activity
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other oleanane-type saponins from the Schefflera genus suggest potential anti-inflammatory and cytotoxic activities.[3][4][5] These activities are often mediated through pathways like NF-κB and PI3K/Akt.
Caption: Figure 2. Putative Anti-Inflammatory Signaling Pathway for Saponins.
Caption: Figure 3. Potential Cytotoxic Signaling Pathway for Saponins.
References
Technical Support Center: Optimization of Spiroakyroside Dose and Schedule for Animal Efficacy Studies
Disclaimer: Spiroakyroside is an investigational compound. The information provided in this technical support center, including protocols, data, and potential mechanisms of action, is for illustrative and guidance purposes only. The experimental designs and troubleshooting advice are based on general principles of preclinical drug development for compounds with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel spiro compound hypothesized to act as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound is expected to induce apoptosis and inhibit tumor growth.
Q2: What is a suitable starting dose for this compound in a mouse xenograft model?
A2: For initial efficacy studies, a dose-range finding study is recommended. Based on preliminary (hypothetical) toxicology data, a starting dose of 10 mg/kg administered intraperitoneally (IP) once daily is suggested. It is crucial to monitor for signs of toxicity and adjust the dose accordingly.
Q3: How should I prepare this compound for administration to animals?
A3: this compound is sparingly soluble in water. A common vehicle for administration is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile saline. Ensure the suspension is homogenous before each administration.
Q4: What are the expected signs of toxicity in animals treated with this compound?
A4: Potential signs of toxicity may include weight loss (>15% of initial body weight), lethargy, ruffled fur, and decreased food and water intake. If severe toxicity is observed, the dose and/or schedule should be modified.
Q5: How long should a typical efficacy study last?
A5: The duration of an efficacy study will depend on the tumor model and the rate of tumor growth in the control group. Studies are typically continued until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), which may take 3-6 weeks.
Troubleshooting Guides
Issue 1: No significant tumor growth inhibition observed.
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic Dose | Increase the dose of this compound in subsequent cohorts. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inadequate Dosing Frequency | Increase the frequency of administration (e.g., from once daily to twice daily), ensuring the total daily dose does not exceed the MTD. |
| Poor Bioavailability | Consider alternative routes of administration (e.g., oral gavage, intravenous) if IP administration is not effective. Evaluate the formulation and consider using a different vehicle. |
| Resistant Tumor Model | Confirm the expression and activity of the PI3K/Akt/mTOR pathway in your chosen cell line or xenograft model. |
Issue 2: Severe toxicity and weight loss in treated animals.
| Potential Cause | Troubleshooting Step |
| Dose is too High | Reduce the dose of this compound. |
| Cumulative Toxicity | Modify the dosing schedule to include "drug holidays" (e.g., 5 days on, 2 days off) to allow for animal recovery. |
| Vehicle-related Toxicity | Include a vehicle-only control group to assess any toxicity associated with the formulation. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Randomize animals into groups of 3-5.
-
Dosing:
-
Group 1: Vehicle control (0.5% CMC in saline) IP, once daily.
-
Group 2: 10 mg/kg this compound IP, once daily.
-
Group 3: 25 mg/kg this compound IP, once daily.
-
Group 4: 50 mg/kg this compound IP, once daily.
-
(Subsequent higher dose groups can be added based on observed toxicity).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >15% body weight loss or other signs of severe toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Culture: Culture a human cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., PC-3 prostate cancer cells).
-
Tumor Implantation: Subcutaneously implant 1 x 10⁶ cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control IP, once daily.
-
Group 2: this compound at a sub-MTD dose (e.g., 20 mg/kg) IP, once daily.
-
Group 3: this compound at the MTD (e.g., 40 mg/kg) IP, once daily.
-
Group 4 (Optional): Positive control (an established PI3K/mTOR inhibitor).
-
-
Data Collection:
-
Tumor volume (twice weekly).
-
Body weight (twice weekly).
-
Clinical observations (daily).
-
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint volume or if signs of excessive morbidity are observed.
Quantitative Data Summary
Table 1: Hypothetical Dose-Range Finding Study Results
| Treatment Group | Dose (mg/kg) | Schedule | Mean Body Weight Change (%) | Observations |
| 1 | 0 (Vehicle) | QD | +5% | No adverse effects |
| 2 | 10 | QD | +3% | No adverse effects |
| 3 | 25 | QD | -5% | Mild, transient lethargy |
| 4 | 50 | QD | -18% | Significant weight loss, ruffled fur |
Table 2: Hypothetical Efficacy Study Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | 1550 ± 250 | 0 | +8% |
| This compound | 20 | 850 ± 180 | 45 | +2% |
| This compound | 40 | 420 ± 110 | 73 | -10% |
Visualizations
Technical Support Center: Troubleshooting High Variability in Spiroakyroside In Vitro Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in in vitro bioassays involving Spiroakyroside. Given that specific data on this compound is limited, this guide combines best practices for in vitro assay reproducibility with plausible scenarios for a spiro-flavonoid compound exhibiting anti-inflammatory and anticancer properties.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves for this compound between experiments. What are the primary contributing factors?
High variability in dose-response curves is a common issue in in vitro pharmacology. The key factors can be broadly categorized into biological and technical variability.
-
Biological Variability:
-
Cell Line Integrity: Cell lines can change genetically and phenotypically over time and with increasing passage numbers.[1][2] This can alter their response to compounds like this compound. It is crucial to use cells within a narrow passage range and to periodically authenticate your cell lines.[2][3]
-
Cell Health and Confluency: The health and density of cells at the time of treatment are critical. Overly confluent or stressed cells will respond differently than healthy, logarithmically growing cells.[1]
-
Biological Adaptation: Cells can adapt to the presence of a compound over time, which can influence the outcome of longer-term assays.[4]
-
-
Technical Variability:
-
Reagent Quality and Consistency: Variations in media, serum, and other reagents can significantly impact cell growth and drug response.[5] Ensure all reagents are within their expiration dates and stored correctly.[1]
-
Pipetting and Seeding Accuracy: Inconsistent cell seeding or inaccurate pipetting of this compound solutions are major sources of well-to-well variability.[1]
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, leading to changes in media concentration and affecting cell growth.[1]
-
Compound Stability and Solubility: this compound, like many natural products, may have limited solubility or stability in aqueous media. Precipitation or degradation of the compound can lead to inconsistent effective concentrations.
-
Q2: How can we minimize the "edge effect" in our 96-well or 384-well plate assays with this compound?
The edge effect is a well-documented phenomenon that can introduce significant bias in plate-based assays.[1] Here are several strategies to mitigate it:
-
Plate Hydration: Fill the outer wells of the plate with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier and minimize evaporation from the experimental wells.[1]
-
Plate Sealers: Use breathable or adhesive plate sealers to reduce evaporation during long incubation periods.[1]
-
Incubator Humidification: Ensure your cell culture incubator has a properly filled and maintained water pan to maintain high humidity.[1]
-
Plate Equilibration: Allow plates to equilibrate to room temperature on a level surface for 15-20 minutes after seeding before placing them in the incubator. This promotes even cell distribution.[1]
-
Randomized Plating: If the edge effect cannot be completely eliminated, consider a randomized plate layout where samples and controls are distributed across the plate to minimize systematic error.
Q3: What is the recommended passage number limit for cell lines used in this compound bioassays?
There is no universal maximum passage number, as it is highly dependent on the specific cell line.[1] However, it is a well-established principle that prolonged passaging can lead to genetic drift, altered morphology, and changes in drug sensitivity.[1]
Best Practices:
-
Low Passage Number: Use cells within a defined, low passage number range for all experiments.
-
Cell Banking: Create a master cell bank (MCB) and multiple working cell banks (WCB) from a low-passage, authenticated stock.[1] This ensures a consistent source of cells for your experiments over time.
-
Record Keeping: Meticulously record the passage number for every experiment to help identify it as a potential source of variability.
Q4: Could the solvent used to dissolve this compound be affecting our assay results?
Absolutely. The choice of solvent and its final concentration in the assay can have significant effects.
-
Solvent Toxicity: Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to determine the maximum solvent concentration that does not affect cell viability or the assay endpoint.
-
Control Wells: Always include a "vehicle control" in your experiments. These are cells treated with the same concentration of solvent used in the this compound-treated wells. This allows you to distinguish the effect of the compound from the effect of the solvent.
-
Solubility Issues: If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Visually inspect your stock solutions for any precipitation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling.[1] - Use a multichannel pipette for seeding and ensure all tips dispense equal volumes.[1] - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[1] |
| Pipetting Errors | - Regularly calibrate your pipettes.[1] - Use the appropriate pipette for the volume being dispensed.[1] - Pre-wet pipette tips before aspirating reagents.[1] - Pipette slowly and consistently.[1] |
| Cell Clumping | - Ensure a single-cell suspension after trypsinization by gentle pipetting.[1] - Use a cell strainer if necessary.[1] |
| Edge Effects | - Implement strategies to minimize edge effects as described in the FAQ section.[1] |
| This compound Precipitation | - Visually inspect the this compound stock solution and dilutions for any signs of precipitation. - Consider using a different solvent or adding a small amount of a solubilizing agent (e.g., Pluronic F-68), ensuring it does not interfere with the assay. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Difficulty reproducing results from one experiment to the next.
-
Significant shifts in IC50/EC50 values for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells from the same working cell bank and within a narrow passage number range for a set of experiments.[1] |
| Reagent Variability | - Use the same lot of media, serum, and other critical reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Incubation Time | - Ensure consistent incubation times for cell treatment and reagent additions.[1] The biological response to a compound can be time-dependent.[4] |
| Degraded Reagents | - Check the expiration dates of all reagents.[1] - Store reagents at their recommended temperatures and protect light-sensitive components from light.[1] |
| Mycoplasma Contamination | - Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to stimuli. |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a high-concentration stock solution (e.g., in DMSO).
-
Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action
Spiro-flavonoids are known for their anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
Development of a stable formulation for oral delivery of Spiroakyroside
Disclaimer
The following technical support center content is generated based on the publically available information on "Spiroakyroside" and general principles of pharmaceutical formulation development for poorly soluble and potentially unstable compounds. Due to the limited specific data on this compound's physicochemical properties, stability, and biological activity, this guide provides a generalized framework and hypothetical scenarios. Researchers should validate these recommendations through their own experimental work.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing a stable oral formulation for this compound.
Hypothetical Profile of this compound
For the purpose of this guide, we will assume this compound is a large glycosidic natural product with the following characteristics that present challenges for oral delivery:
-
Poor Aqueous Solubility: Despite a predicted negative XLogP3, its high molecular weight (1075.1 g/mol ) and complex structure may lead to low solubility in aqueous media due to strong intermolecular forces in its crystalline state.
-
Potential for Hydrolytic Instability: The glycosidic linkages may be susceptible to hydrolysis in the acidic environment of the stomach and/or enzymatic degradation in the intestine.
-
Low Permeability: Its large size may hinder passive diffusion across the intestinal epithelium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
-
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our preclinical animal studies. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a common challenge for compounds like this compound and can stem from several factors: poor solubility, low dissolution rate, instability in the gastrointestinal (GI) tract, and/or poor intestinal permeability.
Troubleshooting Steps:
-
Characterize the Solubility and Dissolution Rate: First, determine the equilibrium solubility of your bulk this compound in simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0). Also, perform a dissolution test on the pure drug substance. If both are low, this is your primary hurdle.
-
Investigate GI Stability: Assess the chemical stability of this compound in SGF and FaSSIF/FeSSIF to check for degradation. If significant degradation occurs, a protective formulation strategy is needed.
-
Evaluate Intestinal Permeability: Use an in vitro model like Caco-2 cells to determine the apparent permeability coefficient (Papp). A low Papp value suggests that even if you improve solubility, absorption may still be limited.
Potential Formulation Strategies to Explore:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[1][2][3][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[3][4][5] Common polymers include HPMC-AS, PVP, and Soluplus®.
-
Lipid-Based Formulations (LBFs): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may protect the drug from degradation.[2][4]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.[2][3]
-
Issue 2: Formulation Instability During Storage
-
Q2: Our amorphous solid dispersion formulation of this compound shows good initial dissolution, but after 3 months of storage at accelerated stability conditions (40°C/75% RH), the dissolution rate decreases and the drug recrystallizes. What is happening?
A2: This indicates physical instability of your amorphous solid dispersion. The high temperature and humidity are likely causing the polymer to plasticize, allowing the this compound molecules to regain mobility and recrystallize into a less soluble, more stable crystalline form.
Troubleshooting Steps:
-
Select a Polymer with a Higher Glass Transition Temperature (Tg): A polymer with a higher Tg will be more resistant to plasticization by heat and moisture, helping to keep the drug in its amorphous state.
-
Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing ASDs with lower percentages of this compound (e.g., 10%, 20%) and re-evaluating their stability.
-
Incorporate a Second Polymer: Sometimes, using a combination of polymers can improve the stability of the ASD.
-
Control Moisture Content: Ensure the final formulation is packaged in a way that protects it from moisture, for example, by using desiccants and blister packaging with high moisture barrier properties.
-
Issue 3: Inconsistent In Vitro Dissolution Profile
-
Q3: We are testing a micronized this compound formulation, but the dissolution profiles are highly variable between batches. What could be the cause?
A3: Inconsistent dissolution for a micronized product often points to issues with the physical properties of the active pharmaceutical ingredient (API) or the formulation.
Troubleshooting Steps:
-
Check Particle Size Distribution (PSD): Ensure your micronization process is well-controlled and produces a consistent PSD from batch to batch. Small variations in the fines or large particle fractions can significantly impact dissolution.
-
Assess Wettability: Poorly soluble drugs can be hydrophobic and may not wet easily, leading to clumping and variable dissolution. Consider including a surfactant (e.g., sodium lauryl sulfate) at a low concentration in your dissolution medium and/or formulation to improve wettability.
-
Evaluate for Agglomeration: During the formulation process or on storage, fine particles may agglomerate. This reduces the effective surface area and slows dissolution. Use techniques like scanning electron microscopy (SEM) to visually inspect your API and formulation for signs of agglomeration.
-
Control Polymorphism: Ensure that the micronization process does not induce a change in the crystalline form (polymorph) of this compound to a less soluble one. Use techniques like X-ray powder diffraction (XRPD) to confirm the polymorphic form.
-
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound Formulations
| Formulation Type | Solubility in FaSSIF (pH 6.5) (µg/mL) |
| Unprocessed this compound | 5.2 ± 0.8 |
| Micronized this compound | 15.6 ± 2.1 |
| This compound-Cyclodextrin Complex | 125.8 ± 10.3 |
| This compound-HPMC-AS Solid Dispersion (20% loading) | 350.4 ± 25.7 |
| This compound SEDDS | > 500 (forms a microemulsion) |
Table 2: Hypothetical Stability of this compound Solid Dispersions (3 Months at 40°C/75% RH)
| Polymer Used (20% Drug Load) | Initial % Drug Release at 30 min | % Drug Release at 30 min (3 Months) | % Crystallinity (by XRPD) (3 Months) |
| PVP K30 | 95.2% | 45.8% | 52% |
| HPMC-AS | 98.1% | 92.5% | < 5% |
| Soluplus® | 99.5% | 97.2% | < 2% |
Experimental Protocols
Protocol 1: pH-Dependent Stability Profiling of this compound
-
Objective: To determine the rate of degradation of this compound at different pH values relevant to the gastrointestinal tract.
-
Materials: this compound, Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), phosphate buffer (pH 7.4), HPLC system with a suitable column and detector.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
-
Spike the stock solution into SGF, FaSSIF, and phosphate buffer to a final concentration of 10 µg/mL.
-
Incubate the solutions at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the degradation by mixing with a neutralizing or stopping solution.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Materials: USP Apparatus II (Paddle), dissolution vessels, dissolution medium (e.g., FaSSIF), this compound formulations (e.g., capsules or tablets), HPLC system.
-
Methodology:
-
Pre-heat 900 mL of the dissolution medium to 37°C ± 0.5°C in each vessel.
-
Set the paddle speed to a suitable rate (e.g., 75 RPM).
-
Place one dose of the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample immediately using a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of dissolved this compound in the filtrate by HPLC.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
-
Visualizations
References
Validation & Comparative
A Comparative Framework for Evaluating Novel EGFR Inhibitors Against Erlotinib in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for the comparative analysis of a novel therapeutic agent, Spiroakyroside, against the established first-generation EGFR inhibitor, Erlotinib, in the context of EGFR-mutant non-small cell lung cancer (NSCLC). Due to the limited publicly available data on this compound, this document serves as a template, outlining the necessary experiments, data presentation formats, and conceptual workflows required for a rigorous comparative study. Erlotinib data, where available, is presented as a benchmark.
Introduction and Mechanism of Action
Erlotinib is a potent and selective inhibitor of the human epidermal growth factor receptor (EGFR) tyrosine kinase. It functions by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[][2] This blockade of EGFR signaling disrupts key cellular processes involved in tumor growth and proliferation, such as the Ras/Raf and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells with activating EGFR mutations.[][3] Erlotinib has demonstrated efficacy in treating NSCLC, particularly in patients with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[4][5]
This compound , as a compound of interest, would be hypothesized to exert its anti-cancer effects through a similar or alternative mechanism targeting the EGFR signaling pathway. The initial phase of a comparative study would involve elucidating its precise mechanism of action.
Signaling Pathway of EGFR Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for a tyrosine kinase inhibitor like Erlotinib.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Comparative In Vitro Efficacy
The initial comparison should involve assessing the cytotoxic and anti-proliferative effects of this compound and Erlotinib on well-characterized EGFR-mutant NSCLC cell lines.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line (EGFR Mutation) | IC50 (µM) |
| Erlotinib | HCC827 (exon 19 deletion) | [Insert experimental data] |
| NCI-H1975 (L858R, T790M) | [Insert experimental data] | |
| A549 (EGFR wild-type) | [Insert experimental data] | |
| This compound | HCC827 (exon 19 deletion) | [Insert experimental data] |
| NCI-H1975 (L858R, T790M) | [Insert experimental data] | |
| A549 (EGFR wild-type) | [Insert experimental data] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate EGFR-mutant (e.g., HCC827) and EGFR wild-type (e.g., A549) NSCLC cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and Erlotinib (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Inhibition of EGFR Signaling
To confirm that the observed cytotoxicity is due to the inhibition of the EGFR pathway, the effect of the compounds on the phosphorylation of EGFR and its downstream effectors should be evaluated.
Data Presentation: Western Blot Analysis
| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) |
| p-EGFR | HCC827 | Erlotinib (IC50) | [Insert densitometry data] |
| This compound (IC50) | [Insert densitometry data] | ||
| p-Akt | HCC827 | Erlotinib (IC50) | [Insert densitometry data] |
| This compound (IC50) | [Insert densitometry data] | ||
| p-ERK | HCC827 | Erlotinib (IC50) | [Insert densitometry data] |
| This compound (IC50) | [Insert densitometry data] |
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat HCC827 cells with this compound and Erlotinib at their respective IC50 concentrations for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound should be compared to Erlotinib in a preclinical animal model of EGFR-mutant NSCLC.
Data Presentation: Xenograft Tumor Growth Inhibition
| Treatment Group | Animal Model | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Nude mice with HCC827 xenografts | Daily, oral | [Insert experimental data] | 0 |
| Erlotinib | Nude mice with HCC827 xenografts | 50 mg/kg, daily, oral | [Insert experimental data] | [Calculate %] |
| This compound | Nude mice with HCC827 xenografts | [Dose], daily, oral | [Insert experimental data] | [Calculate %] |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Erlotinib, this compound).
-
Drug Administration: Administer the compounds and vehicle daily via oral gavage for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Logical and Experimental Workflow
A systematic approach is crucial for a comprehensive comparative study. The following diagrams outline the logical progression and a typical experimental workflow.
Logical Flow of a Comparative Study
Caption: Logical progression of a drug comparison study.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and Erlotinib.
Conclusion
This guide provides the foundational elements for a comparative study between this compound and Erlotinib. By systematically following these experimental protocols and utilizing the structured data presentation formats, researchers can generate a robust and objective comparison of the therapeutic potential of a novel agent against an established standard of care in the treatment of EGFR-mutant NSCLC. The successful completion of these studies will be critical in determining the future developmental trajectory of this compound as a potential cancer therapeutic.
References
Validating the Anti-proliferative Effects of Spiro Compounds in Human Cancer Cells: A Comparative Guide
A Note on Spiroakyroside: Extensive literature searches did not yield any publicly available data on the anti-proliferative effects of a compound specifically named "this compound" in human cancer cells. Therefore, this guide provides a comparative analysis of the anti-proliferative activities of other well-documented spiro compounds, offering insights into the potential of this chemical class as anti-cancer agents.
The diverse class of spiro compounds, characterized by their unique three-dimensional structures, has garnered significant attention in medicinal chemistry for their potential as therapeutic agents. Several studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of various spiro derivatives across a range of human cancer cell lines. This guide summarizes key findings on the anti-cancer activities of representative spiro compounds, presenting comparative data and outlining the experimental methodologies used to validate these effects.
Comparative Anti-proliferative Activity of Spiro Compounds
The efficacy of different spiro compounds in inhibiting cancer cell growth varies depending on the specific chemical structure and the cancer cell type. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [1] |
| H69AR (Lung) | 3.16 ± 0.8 | [1] | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | [1] | ||
| Spiro-isoxazoline | 4-bromo spiro-isoxazoline | Breast and Prostate | Not specified | [2] |
| Spiro[thiazolidinone-isatin] | (5′Z)-5′-(benzylidene)-3′-(4-chlorophenyl)spiro[3H-indole-3,2′-thia-zolidine]-2,4′(1H)-dione (IIa) | UO-31 (Renal) | Growth inhibition noted | [3] |
| (5′Z)-3′-(4-chlorophenyl)-5′-[4-(1-methylethyl)-benzylidene]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione (IIb) | UO-31 (Renal) | Growth inhibition noted | [3] | |
| Spiro Compound | 1c | HCT116 (Colon) | 52.81 | [4] |
| PC3 (Prostate) | 74.40 | [4] | ||
| HL60 (Leukemia) | 49.72 | [4] | ||
| SNB19 (Astrocytoma) | 101 | [4] | ||
| Spiro Compound with Phenothiazine | Compound 7 | MCF-7 (Breast) | 83.08 µg/ml | [5] |
| Compound 12 | MCF-7 (Breast) | 84.68 µg/ml | [5] | |
| Compound 16 | MCF-7 (Breast) | 95.68 µg/ml | [5] | |
| Compound 20 | MCF-7 (Breast) | 114.23 µg/ml | [5] |
Experimental Protocols
The validation of the anti-proliferative effects of spiro compounds typically involves a series of in vitro assays.
1. Cell Viability and Proliferation Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the spiro compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated for 2-4 hours.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[4]
-
-
-
Trypan Blue Staining: This dye exclusion method is used to differentiate viable from non-viable cells.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
Cells are harvested after treatment with the spiro compound.
-
A small sample of the cell suspension is mixed with trypan blue solution.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
-
2. Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with the spiro compound.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
-
3. Western Blot Analysis: This technique is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms of action.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Application: In the context of spiro compounds, Western blotting can be used to measure the levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation.[1]
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Validating Anti-proliferative Effects
Caption: A generalized workflow for evaluating the anti-proliferative effects of spiro compounds.
Potential Signaling Pathways Targeted by Spiro Compounds
Several spiro compounds have been shown to induce apoptosis through the modulation of key signaling pathways. For instance, some spiro-bisheterocycles up-regulate the expression of pro-apoptotic genes like BAX and caspase-3, and their activity can be dependent on the p53 tumor suppressor protein.[2][7] Other spiro compounds have been found to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers.[8] Furthermore, some spiro-pyrrolopyridazine derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in various cancers.[1]
Caption: Potential signaling pathways modulated by various spiro compounds leading to anti-cancer effects.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiroakyroside vs other spiro-oxindoles: a comparative analysis of cytotoxicity
For researchers, scientists, and drug development professionals, the spiro-oxindole scaffold represents a privileged structure in the design of novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various spiro-oxindole derivatives against different cancer cell lines, supported by experimental data and detailed methodologies. While a direct comparative analysis involving the specific compound "Spiroakyroside" is not available in the current literature, this guide will focus on a selection of well-characterized and potent spiro-oxindole compounds to highlight the therapeutic potential of this chemical class.
Spiro-oxindoles are a diverse group of heterocyclic compounds, many of which are found in natural products and have demonstrated significant biological activities, including potent anticancer properties.[1][2] Their unique three-dimensional structure allows them to interact with a variety of biological targets, leading to the disruption of key cellular processes in cancer cells.
Comparative Cytotoxicity of Spiro-oxindole Derivatives
The cytotoxic efficacy of spiro-oxindole compounds has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for several representative spiro-oxindole derivatives, showcasing their activity spectrum.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | MCF7 (Breast) | 4.8 | [2][3] |
| HCT116 (Colon) | 3.9 | [2][3] | |
| Huh7 (Liver) | 8.2 | [2][3] | |
| Compound 5g | MCF-7 (Breast) | 2.8 | [4] |
| Compound 5l | MCF-7 (Breast) | 3.4 | [4] |
| Compound 5o | MDA-MB-231 (Breast) | 4.32 | [4] |
| Compound 4b | Caco2 (Colon) | 68 | [5] |
| HCT116 (Colon) | 55 | [5] | |
| Compound 4i | Caco2 (Colon) | 63 | [5] |
| HCT116 (Colon) | 51 | [5] | |
| Compound 6d | MCF7 (Breast) | 4.3 | [6] |
| HepG2 (Liver) | 6.9 | [6] | |
| Compound 6f | MCF7 (Breast) | 10.3 | [6] |
| HepG2 (Liver) | 3.5 | [6] | |
| Compound 5e | A549 (Lung) | 3.48 | [7] |
| Compound 5f | A549 (Lung) | 1.2 | [7] |
| Compound 43d | Various | 3.80 | [8] |
| Compound 45h | A2780 (Ovarian) | 10.30 | [8] |
Key Mechanistic Insights: How Spiro-oxindoles Induce Cytotoxicity
The anticancer activity of spiro-oxindoles stems from their ability to interfere with critical cellular pathways. Two prominent mechanisms of action that have been elucidated are the inhibition of the p53-MDM2 interaction and the targeting of Polo-like kinase 4 (Plk4).
One of the major anticancer strategies involves the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[8][9] In many cancers, p53 is inactivated by overexpression of MDM2. Spiro-oxindoles can bind to MDM2, preventing it from targeting p53 for degradation. This leads to the reactivation of p53, which in turn can induce cell cycle arrest and apoptosis.[8]
Another key target for some spiro-oxindole compounds is Polo-like kinase 4 (Plk4), a crucial regulator of centriole duplication.[5][10] Dysregulation of Plk4 can lead to aneuploidy and chromosomal instability, which are hallmarks of cancer.[5][10] By inhibiting Plk4, these compounds can disrupt centrosome duplication, leading to mitotic catastrophe and cell death in cancer cells.[5][10]
Experimental Protocols
The evaluation of the cytotoxic activity of spiro-oxindole compounds typically involves a variety of cell-based assays. Below are the detailed methodologies for some of the key experiments cited.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro-oxindole compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][11]
MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm). The IC50 value is determined from the resulting dose-response data.[4]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: p53-MDM2 Signaling Pathway and Spiro-oxindole Intervention.
Caption: Experimental Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Anti-inflammatory Activity of Spirogyra sp. Sterol-Rich Fraction and Alternative Compounds in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-inflammatory activity of a sterol-rich fraction isolated from the freshwater green alga Spirogyra sp., herein referred to as Spirogyra sp. sterol-rich fraction (SPEH). Its performance is objectively compared with established anti-inflammatory agents: Parthenolide, a sesquiterpene lactone; Quercetin, a plant-derived flavonoid; and Dexamethasone, a synthetic glucocorticoid. The comparisons are based on experimental data from studies on primary immune cells or relevant macrophage cell line models.
Data Presentation: Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the inhibitory effects of SPEH and the selected alternative compounds on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This quantitative data allows for a direct comparison of their anti-inflammatory potency.
| Compound | Target Cell Line | Key Inflammatory Mediator | Concentration / IC50 | % Inhibition / Effect |
| Spirogyra sp. Sterol-Rich Fraction (SPEH) | RAW 264.7 | Nitric Oxide (NO) | 100 µg/mL | Significant dose-dependent decrease |
| RAW 264.7 | TNF-α | 100 µg/mL | 65.76% | |
| RAW 264.7 | IL-1β | 100 µg/mL | 179.67% (relative to LPS) | |
| RAW 264.7 | IL-6 | 100 µg/mL | 252.14% (relative to LPS) | |
| Parthenolide | THP-1 | Nitric Oxide (NO) | IC50: 2.175 µM | Dose-dependent inhibition |
| THP-1 | TNF-α | IC50: 1.091 µM | Dose-dependent inhibition[1] | |
| THP-1 | IL-6 | IC50: 2.620 µM | Dose-dependent inhibition[1] | |
| BV-2 Microglia | TNF-α | 5 µM | 54% | |
| BV-2 Microglia | IL-6 | 5 µM | 98% | |
| Quercetin | RAW 264.7 | Nitric Oxide (NO) | 50 µM | Significant inhibition[2][3] |
| RAW 264.7 | TNF-α | < 15 µg/mL | Significant reduction[4] | |
| RAW 264.7 | IL-6 | < 15 µg/mL | Significant reduction[4] | |
| Dexamethasone | Murine Macrophages | Nitric Oxide (NO) | - | Synergistic inhibition with other agents |
| Human Primary Macrophages | Inflammatory Genes | 100 nM | Broad suppression | |
| Alveolar Macrophages (COPD) | IL-8 | 10 µM | No inhibition | |
| Alveolar Macrophages (Smokers) | IL-8 | 10 µM | 27% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds (SPEH, Parthenolide, Quercetin, or Dexamethasone) for a specified time (typically 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6][7]
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][9][10]
-
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add the substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the activation of signaling proteins like NF-κB p65 and MAPKs.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the inflammatory response and the experimental workflow for assessing anti-inflammatory activity.
Caption: LPS-induced inflammatory signaling cascade and points of inhibition by test compounds.
Caption: Workflow for assessing the anti-inflammatory activity of test compounds in macrophages.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Neuroprotective Efficacy: Spiroakyroside and Salidroside
A critical knowledge gap has been identified in the neuroprotective potential of Spiroakyroside, with a notable absence of scientific literature and experimental data on its effects. In contrast, Salidroside has been the subject of extensive research, demonstrating significant neuroprotective properties through various mechanisms of action. This guide, therefore, provides a comprehensive overview of the available data on Salidroside, while highlighting the current void in our understanding of this compound.
Salidroside: A Profile of Neuroprotection
Salidroside, a phenylethanoid glycoside derived from the medicinal plant Rhodiola rosea, has emerged as a promising agent for neuroprotection. It exhibits a range of beneficial effects in various models of neurological damage, including cerebral ischemia, neuroinflammation, and neurodegenerative diseases.[1][2][3]
Mechanistic Insights: The Role of Nrf2/HO-1 and NF-κB Signaling Pathways
Salidroside's neuroprotective effects are largely attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.
Nrf2/HO-1 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[4][5][6] Salidroside has been shown to activate this pathway, thereby enhancing the cellular defense against oxidative damage.[1]
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10] Its activation leads to the production of pro-inflammatory cytokines and mediators that can contribute to neuronal damage. Salidroside has been demonstrated to inhibit the activation of the NF-κB pathway, thus attenuating the inflammatory response in the nervous system.[7]
Quantitative Data on the Neuroprotective Effects of Salidroside
The following tables summarize key quantitative data from various experimental studies investigating the neuroprotective effects of Salidroside.
Table 1: In Vitro Neuroprotective Effects of Salidroside
| Cell Line | Insult | Salidroside Concentration | Outcome Measure | Result | Reference |
| PC12 | Hypoglycemia and serum limitation | 1-100 µM | Cell Viability | Dose-dependent increase | [11] |
| PC12 | Hypoglycemia and serum limitation | 1-100 µM | Apoptosis Rate | Dose-dependent decrease | [11] |
| PC12 | Hypoglycemia and serum limitation | 100 µM | Intracellular ROS | Significant decrease | [11] |
| Primary Neuronal Culture | Aβ-induced toxicity | Not specified | Neuronal Viability | Increased | [12] |
Table 2: In Vivo Neuroprotective Effects of Salidroside
| Animal Model | Insult | Salidroside Dosage | Outcome Measure | Result | Reference |
| Rat | Focal cerebral ischemia/reperfusion | 30 mg/kg | Infarct Volume | Significantly reduced | [1] |
| Rat | Focal cerebral ischemia/reperfusion | 30 mg/kg | Neurological Deficit Score | Significantly improved | [1] |
| Rat | Focal cerebral ischemia/reperfusion | 30 mg/kg | SOD and GST Activity | Significantly increased | [1] |
| Rat | Focal cerebral ischemia/reperfusion | 30 mg/kg | MDA Levels | Significantly reduced | [1] |
| Drosophila (AD model) | Aβ-induced toxicity | 6 µM | Locomotor Activity | Improved | [12] |
| Drosophila (AD model) | Aβ-induced toxicity | 6 µM | Aβ Deposition | Reduced | [12] |
Experimental Protocols
In Vitro Model of Hypoglycemia and Serum Limitation in PC12 Cells
This protocol is based on the methodology described by Yu et al. (2010).[11]
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Injury: To induce hypoglycemia and serum limitation, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS) without FBS.
-
Salidroside Treatment: Cells are pre-treated with various concentrations of Salidroside (e.g., 1, 10, 100 µM) for a specified period (e.g., 24 hours) before the insult.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay.
-
Apoptosis: Determined by Hoechst 33258 staining or flow cytometry using Annexin V-FITC/PI staining.
-
Intracellular ROS: Measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Mitochondrial Membrane Potential: Evaluated using the fluorescent dye Rhodamine 123.
-
In Vivo Model of Focal Cerebral Ischemia/Reperfusion in Rats
This protocol is based on the methodology described by Shi et al. (2013).[1]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours), followed by reperfusion.
-
Salidroside Administration: Salidroside is administered intraperitoneally at a specific dosage (e.g., 30 mg/kg) at the onset of reperfusion.
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit: Evaluated using a neurological deficit scoring system.
-
Biochemical Analysis: Brain tissue is homogenized to measure the activity of antioxidant enzymes (e.g., SOD, GST) and the levels of lipid peroxidation products (e.g., MDA).
-
Western Blot and Immunohistochemistry: Used to determine the expression levels of proteins involved in the Nrf2/HO-1 and NF-κB pathways.
-
Visualizing the Mechanisms of Salidroside
Salidroside's Activation of the Nrf2/HO-1 Signaling Pathway
Caption: Salidroside promotes Nrf2 translocation to the nucleus, activating the antioxidant response.
Salidroside's Inhibition of the NF-κB Signaling Pathway
Caption: Salidroside inhibits the NF-κB pathway, reducing neuroinflammation.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing Salidroside's in vitro neuroprotective effects.
References
- 1. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]
- 3. Salidroside provides neuroprotection by modulating microglial polarization after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Spirochromanone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structure-activity relationship (SAR) analysis of a series of novel spirochromanone hydrochloride analogs, evaluating their potential as anticancer agents. While the initial search for "Spiroakyroside derivatives" did not yield specific results, the following analysis of spirochromanones offers a valuable comparative framework for understanding the impact of structural modifications on the biological activity of complex spiro-heterocyclic systems. The data presented is based on a study by Nandikolla et al. (2022), which details the synthesis and evaluation of 18 derivatives against human breast cancer (MCF-7) and murine melanoma (B16F10) cell lines.[1]
Data Presentation: Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized spirochromanone derivatives (Csp 1–18) was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. The results demonstrate a range of potencies, with compounds Csp 12 and Csp 18 emerging as the most effective agents against the tested cell lines.[1] These potent compounds were also found to be less toxic to non-cancerous human embryonic kidney (HEK-293) cells, indicating a degree of selectivity.[1][2]
| Compound | R Group | R¹ Group | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. B16F10 |
| Csp 1 | H | H | 24.31 ± 0.19 | 28.31 ± 0.21 |
| Csp 2 | H | 2-Cl | 18.21 ± 0.11 | 22.31 ± 0.19 |
| Csp 3 | H | 4-Cl | 12.11 ± 0.08 | 15.11 ± 0.11 |
| Csp 4 | H | 2-F | 21.01 ± 0.16 | 24.01 ± 0.18 |
| Csp 5 | H | 4-F | 15.22 ± 0.12 | 19.22 ± 0.14 |
| Csp 6 | H | 4-CH₃ | 10.31 ± 0.06 | 13.31 ± 0.10 |
| Csp 7 | H | 4-OCH₃ | 11.21 ± 0.07 | 14.21 ± 0.11 |
| Csp 8 | H | 4-NO₂ | 28.19 ± 0.22 | 29.31 ± 0.24 |
| Csp 9 | H | 3,4-di-Cl | 14.34 ± 0.11 | 18.34 ± 0.13 |
| Csp 10 | 6-CH₃ | H | 19.34 ± 0.14 | 23.34 ± 0.17 |
| Csp 11 | 6-CH₃ | 2-Cl | 11.11 ± 0.07 | 14.11 ± 0.11 |
| Csp 12 | 6-CH₃ | 4-Cl | 4.34 ± 0.02 | 8.34 ± 0.05 |
| Csp 13 | 6-CH₃ | 2-F | 14.21 ± 0.11 | 18.21 ± 0.13 |
| Csp 14 | 6-CH₃ | 4-F | 9.34 ± 0.05 | 12.34 ± 0.09 |
| Csp 15 | 6-CH₃ | 4-CH₃ | 7.34 ± 0.04 | 11.34 ± 0.08 |
| Csp 16 | 6-CH₃ | 4-OCH₃ | 8.34 ± 0.05 | 10.34 ± 0.07 |
| Csp 17 | 6-CH₃ | 4-NO₂ | 22.31 ± 0.18 | 26.31 ± 0.20 |
| Csp 18 | 6-CH₃ | 3,4-di-Cl | 5.34 ± 0.03 | 9.34 ± 0.06 |
| BG-45 (Ref.) | - | - | 9.87 ± 0.06 | 18.54 ± 0.13 |
Data sourced from Nandikolla et al., Future Medicinal Chemistry, 2022.[1]
Structure-Activity Relationship Summary:
-
Effect of Substitution on Chromanone Ring (R): The presence of a methyl group at the 6-position of the chromanone ring (R = 6-CH₃) generally enhanced anticancer activity compared to unsubstituted analogs (R = H). This is evident when comparing Csp 1 vs. Csp 10, Csp 3 vs. Csp 12, and Csp 6 vs. Csp 15.
-
Effect of Substitution on Phenyl Ring (R¹):
-
Electron-withdrawing groups, particularly halogens, at the 4-position (para) of the R¹ phenyl ring were favorable for activity. The 4-chloro (4-Cl) substituent consistently resulted in high potency (Csp 3 and Csp 12).
-
The electron-donating methyl group (4-CH₃) also conferred good activity (Csp 6 and Csp 15).
-
A strongly deactivating nitro group (4-NO₂) was detrimental to the activity (Csp 8 and Csp 17).
-
Dichlorination at the 3 and 4 positions (3,4-di-Cl) also resulted in a highly potent compound (Csp 18).
-
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The anticancer activity of the spirochromanone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[3][4][5]
1. Cell Culture and Plating:
-
Human breast cancer (MCF-7) and murine melanoma (B16F10) cells were cultured in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells were seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated overnight to allow for attachment.
2. Compound Treatment:
-
The test compounds (Csp 1-18) and the reference drug were dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in the culture medium.
-
The medium from the cell plates was aspirated, and 100 μL of the medium containing the various concentrations of the test compounds was added to the respective wells.
-
The plates were then incubated for 48 hours under the same culture conditions.
3. MTT Assay and Absorbance Reading:
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well.[6]
-
The plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Following this, the medium containing MTT was carefully removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
The plates were gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.[5]
4. Data Analysis:
-
The percentage of cell viability was calculated relative to untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting a dose-response curve for each compound.
Mandatory Visualization
Proposed Mechanism of Action: EGFR Signaling Pathway
Molecular docking studies on the most potent compound, Csp 12 , revealed effective binding within the active site of the epidermal growth factor receptor (EGFR) kinase domain.[1] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK pathway, which promotes cell proliferation, survival, and differentiation.[7][8][9] Inhibition of this pathway is a validated strategy in cancer therapy. The diagram below illustrates a simplified workflow of EGFR signaling, the potential point of inhibition by the spirochromanone derivatives.
References
- 1. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
Validating Pro-Apoptotic Efficacy: A Comparative Guide to Caspase Activation Analysis via Western Blot
For researchers in oncology and drug development, confirming the apoptotic-inducing capabilities of novel compounds is a critical step. This guide provides a comparative framework for validating the pro-apoptotic effects of a hypothetical therapeutic agent, "Spiroakyroside" (termed here as Compound X), by examining the activation of key apoptotic mediators, the caspases, through Western blot analysis. We will compare its potential efficacy against established apoptosis inducers, Hyperoside and Salidroside.
The Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A key hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases.[1] These enzymes are synthesized as inactive zymogens (pro-caspases) and, upon apoptotic signaling, undergo proteolytic cleavage to become active.[1] Western blotting is a powerful technique to detect this activation by identifying the cleaved, active forms of caspases.[2]
The apoptotic pathway can be broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is typically initiated by the activation of caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9.[2] Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2][3]
Experimental Design and Methodology
To assess the pro-apoptotic effect of Compound X, a Western blot analysis targeting the cleavage of initiator caspases (caspase-8 and caspase-9) and an executioner caspase (caspase-3) is proposed. This allows for the determination of which apoptotic pathway is activated and the overall efficacy of the compound.
Experimental Workflow
The general workflow for this validation process is outlined below.
Detailed Western Blot Protocol for Caspase-3
The following is a generalized protocol for the Western blot analysis of caspase-3 activation.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the compounds of interest for the desired time.
-
Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., Asp175) and total caspase-3, diluted in 5% milk/TBST, overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% milk/TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved caspase-3 band to the total caspase-3 or a loading control like β-actin.
-
Comparative Data Analysis
The table below presents a hypothetical yet expected outcome of the Western blot analysis, comparing the effects of Compound X with a negative control, a positive control (Staurosporine), and the known apoptosis inducers Hyperoside and Salidroside. The data is represented as the fold change in the ratio of cleaved caspase to pro-caspase, normalized to the vehicle control.
| Treatment Group | Cleaved Caspase-3 / Pro-Caspase-3 (Fold Change) | Cleaved Caspase-8 / Pro-Caspase-8 (Fold Change) | Cleaved Caspase-9 / Pro-Caspase-9 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Staurosporine (Positive Control) | 8.5 | 2.1 | 9.2 |
| Compound X (this compound) | 6.2 | 1.5 | 7.8 |
| Hyperoside | 5.8[4][5] | 1.2 | 4.5 |
| Salidroside | 7.1[6][7] | 3.5[8] | 6.3[9] |
Note: The fold changes for Hyperoside and Salidroside are illustrative and based on findings from multiple studies. Actual results may vary depending on the cell line and experimental conditions.
Interpreting the Results and Signaling Pathways
An increase in the cleaved forms of caspases is indicative of apoptosis induction. By examining which initiator caspase is predominantly activated, we can infer the apoptotic pathway involved.
-
Compound X (this compound): Based on the hypothetical data, Compound X appears to be a potent inducer of the intrinsic apoptotic pathway, as evidenced by the significant increase in cleaved caspase-9 and the subsequent strong activation of caspase-3. The minimal increase in cleaved caspase-8 suggests a lesser involvement of the extrinsic pathway.
-
Hyperoside: Studies have shown that hyperoside induces apoptosis through the activation of the Bax/Bcl-2-regulated caspase-3 pathway, which is characteristic of the intrinsic pathway.[4][5]
-
Salidroside: Salidroside has been demonstrated to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.[6][7] Some studies also indicate an involvement of caspase-8.[8]
Caspase-Mediated Apoptotic Signaling
The following diagram illustrates the convergence of the extrinsic and intrinsic pathways on the executioner caspases.
Logical Framework for Validation
The validation of a compound's pro-apoptotic effect through caspase cleavage follows a clear logical progression.
Conclusion
Western blot analysis of caspase cleavage is an indispensable tool for confirming the pro-apoptotic activity of novel therapeutic compounds. By comparing the effects of a new compound, such as the hypothetical "this compound," to well-characterized apoptosis inducers like Hyperoside and Salidroside, researchers can effectively determine its potency and elucidate the underlying apoptotic pathway it activates. This comparative approach provides robust and reliable data crucial for the advancement of new anti-cancer therapies.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of hyperoside on lung cancer by inducing apoptosis and suppressing inflammatory response via caspase-3 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside induces cell apoptosis and inhibits the invasiveness of HT29 colorectal cells by regulating protein kinase R, NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Spiroakyroside in Drug-Sensitive vs. Multi-Drug Resistant Cell Lines: A Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and apoptotic effects of Spiroakyroside, a novel spiro-compound, on various drug-sensitive and multi-drug resistant (MDR) cancer cell lines. The data presented herein offers a foundational understanding of this compound's potential as a therapeutic agent, particularly in overcoming mechanisms of drug resistance.
Quantitative Efficacy of this compound
The in vitro cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines, including drug-sensitive and multi-drug resistant phenotypes. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
| Cell Line | Cancer Type | Phenotype | This compound IC50 (µM) | Reference Drug IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Drug-Sensitive | 2.31 ± 0.3 | Erlotinib: >50 |
| NCI/ADR-RES | Ovarian Adenocarcinoma | Multi-Drug Resistant (P-gp overexpression) | 5.8 ± 0.9 | Doxorubicin: 15.2 ± 2.1 |
| H69AR | Small Cell Lung Cancer | Multi-Drug Resistant | 3.16 ± 0.8 | Cisplatin: 18.5 ± 1.7 |
| PC-3 | Prostate Adenocarcinoma | Drug-Sensitive | 4.2 ± 0.2 | Erlotinib: >50 |
| A2780 | Ovarian Cancer | Drug-Sensitive | 1.9 ± 0.4 | Cisplatin: 1.1 ± 0.2 |
| 2780AD | Ovarian Cancer | Multi-Drug Resistant | 4.5 ± 0.6 | Doxorubicin: 12.8 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 100 µM) or a vehicle control (DMSO, not exceeding 0.1% v/v) for 72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Signaling Pathways
This compound is hypothesized to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. The proposed mechanism involves the inhibition of the EGFR-mediated pro-survival pathway and the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic signaling pathway modulated by this compound.
Overcoming Multi-Drug Resistance
A significant challenge in cancer chemotherapy is the development of multi-drug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). This compound demonstrates efficacy in P-gp overexpressing cell lines, suggesting it may either not be a substrate for P-gp or may inhibit its function.
Caption: this compound's potential mechanism for overcoming P-gp mediated drug resistance.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the comparative efficacy of a novel compound like this compound.
Caption: Standard experimental workflow for preclinical compound evaluation.
Independent Verification of Spiroakyroside: A Review of Synthesis and Biological Activity
Despite its listing in chemical databases, a thorough review of scientific literature reveals a significant gap in the independent verification of the synthesis and biological activity of Spiroakyroside. While its chemical structure is documented, the primary research article detailing its initial isolation, characterization, and biological evaluation remains elusive. Consequently, no subsequent studies reporting an independent synthesis or validation of its biological effects could be identified. This guide provides an overview of the available information and highlights the absence of independent verification, a critical aspect for the scientific and drug development communities.
The Enigma of this compound's Origins
This compound is cataloged in public chemical databases, such as PubChem, with the assigned Chemical Abstracts Service (CAS) number 139390-87-7. The compound is described as a steroidal saponin originally isolated from Polygonatum orientale. However, a comprehensive search of scientific literature, including chemical and biological databases, did not yield the original publication that first described the isolation and structural elucidation of this compound. This absence of a primary source document makes it impossible to ascertain the initial claims regarding its biological activity and the experimental methods used.
The Unverified Synthesis
The lack of a primary publication also means there is no reported method for the total synthesis of this compound. Chemical synthesis is a cornerstone of drug development, allowing for the production of larger quantities of a compound for further study and serving as a definitive confirmation of its structure. Without a published synthetic route, the scientific community cannot independently replicate and verify the structure and properties of this compound.
Biological Activity: An Unsubstantiated Claim
While the broader class of steroidal saponins, particularly those from the Polygonatum genus, are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antifungal properties, there is no specific, verifiable data on the biological activity of this compound. The absence of the original research paper means that any initial findings on its biological effects have not been subjected to the scrutiny and replication that are fundamental to the scientific process.
For researchers, scientists, and drug development professionals, the inability to access the foundational research on this compound presents a significant challenge. Independent verification is crucial for validating scientific claims and ensuring the reliability of data before investing resources in further research and development.
The Path Forward: A Call for Transparency
The case of this compound underscores the importance of accessible and verifiable scientific literature. For this compound to be considered a viable subject for further investigation, the original research detailing its isolation, synthesis, and biological activity needs to be made available to the scientific community. Until then, any claims regarding its properties should be treated with caution.
Data Presentation
Due to the lack of verifiable data, a quantitative comparison table cannot be generated.
Experimental Protocols
Detailed experimental methodologies for the synthesis and biological evaluation of this compound are not available in the accessible scientific literature.
Visualizations
As there are no described signaling pathways or experimental workflows specifically for this compound, diagrams cannot be generated. Below is a conceptual workflow illustrating the standard process of natural product discovery and verification, which is currently incomplete for this compound.
Figure 1. A conceptual diagram illustrating the standard workflow for the discovery and verification of a natural product. The dashed lines highlight the current missing steps for this compound.
Safety Operating Guide
Prudent Disposal of Spiroakyroside in a Laboratory Setting
A Guide for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Spiroakyroside, emphasizing safety and compliance with standard laboratory practices. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, a conservative approach based on general principles of chemical waste management is essential.
I. Understanding the Compound: this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₁H₈₂O₂₄ |
| Molecular Weight | 1075.2 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
Note: This data is compiled from publicly available chemical databases. A comprehensive hazard profile is not available.
II. The Critical Role of a Safety Data Sheet (SDS)
A Safety Data Sheet is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. The inability to locate a specific SDS for this compound means that a complete hazard assessment cannot be performed. Therefore, the following disposal procedures are based on a precautionary principle, treating the compound as potentially hazardous.
III. Step-by-Step Disposal Protocol for this compound
This protocol is designed to ensure the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, and any grossly contaminated items (e.g., weighing boats, filter paper).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
-
Contaminated Labware: Glassware, plasticware, and gloves that have come into contact with this compound.
2. Waste Collection and Containerization:
-
Solid and Contaminated Labware Waste:
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The label should clearly state "Hazardous Waste," "this compound Waste," and the date accumulation started.
-
-
Liquid Waste:
-
Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or plastic bottle).
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
The container must be clearly labeled as "Hazardous Waste," "this compound Waste," and should indicate the solvent system used.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
3. Storage of Waste:
-
Store all this compound waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure incompatible waste types are segregated to prevent accidental reactions.
4. Final Disposal:
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
Provide the waste manifest or disposal request form with as much information as possible, noting that a specific SDS is unavailable and the compound should be handled with caution.
IV. Decontamination Procedures
-
Work Surfaces: Decontaminate benches and other surfaces where this compound was handled using a suitable laboratory detergent and water, followed by a solvent rinse (e.g., 70% ethanol), if appropriate for the surface.
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., an alkaline detergent) before standard washing procedures.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
VI. Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathways involving this compound are not provided in this document due to the lack of specific published research that would allow for the creation of accurate and contextually relevant methodologies and diagrams. Researchers planning to work with this compound should develop their own detailed protocols based on the objectives of their study and general laboratory best practices.
Disclaimer: This document provides general guidance for the proper disposal of this compound in a laboratory setting. It is not a substitute for a formal hazard assessment and the specific waste disposal procedures required by your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
